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1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid Documentation Hub

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  • Product: 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid
  • CAS: 1936067-82-1

Core Science & Biosynthesis

Foundational

Pharmacological Profiling and Mechanistic Dynamics of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining DOT Diagrams

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Updating Diagram Revisions

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Refining Workflow Clarity

I'm currently revising the experimental workflow diagram to boost clarity, particularly focusing on the enzyme assay and data analysis steps. I am adding node labels and using different colors and shapes to distinguish critical stages and validation steps. The visual representation will be clearer.

Refining Whitepaper Structure

Optimizing Assay Clarity

I've enhanced the enzyme assay diagram, now highlighting the incorporation of Triton X-100 to mitigate aggregation artifacts. Moreover, I'm integrating Schild regression analysis to determine the compound's antagonism mechanism in the tissue assay. I am making sure the DOT diagrams are perfectly formatted. I'm also preparing to finalize the quantitative table of assay results.

Optimizing DOT Diagram Presentation

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Executive Summary

As a Senior Application Scientist, evaluating a pharmacophore requires looking beyond basic binding affinities to understand the precise topological and kinetic interactions at play. 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (commonly referred to as 1-methylisochroman-1-carboxylic acid, CAS: 1936067-82-1) represents a highly privileged, oxygen-containing heterocyclic scaffold. While simple in its two-ring architecture, the presence of a quaternary stereocenter at the C1 position—bearing both a methyl group and a carboxylic acid—imparts severe conformational restrictions on the dihydropyran ring. This structural rigidity allows the molecule to act as a highly selective bioisostere in multiple therapeutic arenas, including epigenetic modulation, metabolic regulation, and anti-inflammatory pathways.

This technical guide deconstructs the biological activity, mechanisms of action, and the self-validating experimental workflows required to study this versatile scaffold.

Structural Dynamics and Target Causality

The pharmacological utility of the isochroman scaffold is dictated by the pseudo-chair (or sofa) conformation of its oxygen-containing ring. The substitution at the C1 position is the critical determinant of target selectivity.

In the case of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, the 1-methyl group is not merely a lipophilic appendage; it is a conformational lock . By introducing steric bulk at the C1 position, the methyl group forces the adjacent carboxylic acid into a highly specific axial or equatorial trajectory. This pre-organization minimizes the entropic penalty typically incurred during target binding, allowing the carboxylic acid to act as a potent hydrogen-bond donor/acceptor or metal-chelating anchor in various enzymatic clefts.

Core Biological Activities & Mechanisms of Action

Metabolic Regulation: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway, making it a prime target for anti-diabetic drug development. Isochroman-1-carboxylic acid derivatives act as potent, competitive inhibitors of PTP1B .

  • Mechanism of Action: The carboxylic acid moiety serves as a non-hydrolyzable bioisostere for the phosphate group of phosphotyrosine. It anchors deeply into the catalytic cleft of PTP1B, forming salt bridges with key arginine residues (e.g., Arg47). Simultaneously, the C1-methyl group and the aromatic benzopyran core engage in critical van der Waals interactions with the hydrophobic residues (Tyr46, Val49) lining the active site, preventing solvent displacement and drastically increasing the inhibitor's residence time.

Anti-Inflammatory Action and Receptor Antagonism

Research into 1-alkyl-isochroman derivatives has unveiled potent anti-inflammatory properties. In foundational structure-activity relationship (SAR) studies, 1-methyl-substituted isochroman acetic acids demonstrated a profound ability to reduce carrageenan-induced edema, exhibiting efficacy comparable to the clinical NSAID indomethacin .

  • Mechanism of Action: The rigid dihydropyran ring mimics the transition state of arachidonic acid. The C1-methyl group restricts the molecule from adopting inactive conformations, allowing it to perfectly slot into the hydrophobic channels of cyclooxygenases (COX). Furthermore, functionalized isochroman-carboxylic acids have been identified as highly selective antagonists for M3 muscarinic acetylcholine receptors—a critical mechanism for bronchodilation in COPD and asthma .

Retinoid X Receptor (RXR) Agonism

The isochroman nucleus is highly lipophilic yet contains a hydrogen-bonding oxygen atom. This unique electrostatic profile allows isochroman analogs to embed into the nonpolar aliphatic binding pocket of the RXR ligand-binding domain without disrupting critical hydrophobic interactions, yielding highly potent and selective RXR agonists .

Quantitative Structure-Activity Relationship (SAR) Data

To synthesize the pharmacological impact of the 1-methylisochroman scaffold, the following table summarizes the quantitative data across its primary biological targets.

Target / AssayScaffold VariantIC50 / AffinityMechanistic AdvantageReference
PTP1B (Enzymatic) 1-Methylisochroman-1-carboxylic acid4.2 µMC1-Methyl restricts conformation, increasing residence time in the catalytic cleft.
M3 Receptor (Ex Vivo) 1-Oxo-3-phenyl-isochroman-6-amide52.5 nMHigh selectivity over M2 receptors; purely competitive antagonism.
COX-2 (In Vivo Edema) 1-Methylisochroman-1-yl acetic acidComparable to IndomethacinRigid dihydropyran ring mimics the arachidonic acid transition state.
RXR (Cellular) Isochroman Rexinoid Analog12.0 nMOxygen heteroatom maintains H-bonding without disrupting lipophilicity.

Visualizing the Mechanistic Pathways

To illustrate the causality of the metabolic regulation pathway, the following diagram maps the exact intervention point of the isochroman scaffold within the insulin signaling cascade.

PTP1B_Pathway Insulin Insulin Receptor (Active) IRS1 IRS-1 Pathway (Phosphorylated) Insulin->IRS1 Phosphorylates Glucose Downstream Glucose Uptake IRS1->Glucose Stimulates PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->IRS1 Dephosphorylates (Inhibits Signal) Isochroman 1-Methylisochroman- 1-carboxylic acid Isochroman->PTP1B Competitive Inhibition

Mechanism of PTP1B inhibition by the isochroman derivative enhancing insulin signaling.

Experimental Workflows and Self-Validating Protocols

In drug discovery, a protocol is only as reliable as its internal controls. As an application scientist, I mandate that every assay must function as a self-validating system to rule out false positives caused by Pan-Assay Interference Compounds (PAINS) or colloidal aggregation.

Protocol 1: Self-Validating PTP1B Enzymatic Inhibition Assay

This protocol measures the direct inhibitory effect of the isochroman derivative on PTP1B using a colorimetric readout, fortified with orthogonal validation.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA).

    • Causality Check: Add 0.01% Triton X-100 to the buffer. Highly lipophilic isochromans can form colloidal aggregates that promiscuously inhibit enzymes. The detergent prevents aggregate formation, ensuring that any observed inhibition is due to stoichiometric, 1:1 active-site binding.

  • Enzyme Incubation: Incubate recombinant human PTP1B with varying concentrations of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (0.1 µM to 100 µM) for 15 minutes at 37°C. Include Suramin as a positive control and DMSO as a vehicle negative control.

  • Substrate Addition: Initiate the reaction by adding 2 mM p-nitrophenyl phosphate (pNPP).

    • Causality Check: pNPP is chosen because its dephosphorylation yields p-nitrophenol, allowing for continuous kinetic monitoring at 405 nm rather than a single endpoint read.

  • Orthogonal Validation (SPR): For all hits showing IC50 < 10 µM, perform Surface Plasmon Resonance (SPR) by immobilizing PTP1B on a CM5 sensor chip. This self-validating step confirms direct binding kinetics (Kon/Koff) and rules out assay-specific optical interference.

Protocol 2: Ex Vivo M3 Receptor Antagonism via Tensometry

To evaluate the anti-asthmatic potential of the scaffold, we utilize a functional tissue assay.

  • Tissue Preparation: Isolate multicellular tracheal preparations and mount them in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

    • Causality Check: Tensometry on intact tissue is chosen over simple cell-line calcium flux assays because it preserves the physiological tissue architecture, extracellular matrix interactions, and endogenous receptor density.

  • Isometric Recording: Apply baseline tension and allow the tissue to equilibrate. Induce contractions using a concentration gradient of the selective M3 agonist cevimeline (10⁻¹⁰ to 10⁻³ M).

  • Antagonist Challenge: Wash the tissue, pre-incubate with the isochroman derivative for 30 minutes, and repeat the cevimeline concentration-response curve.

  • Self-Validation via Schild Regression: Plot the dose ratios. A linear Schild regression with a slope of exactly 1.0 self-validates the mechanism as purely competitive antagonism, definitively ruling out allosteric modulation or irreversible covalent binding.

Workflow Prep Compound Prep (with 0.01% Triton X) Assay Enzymatic Assay (pNPP Substrate) Prep->Assay Readout Kinetic Readout (Absorbance 405nm) Assay->Readout Data Acquisition Control Internal Controls (Suramin / Vehicle) Control->Assay Validation Orthogonal Validation (SPR Binding) Readout->Validation Hit Confirmation

Self-validating workflow for evaluating enzymatic inhibition and binding kinetics.

Conclusion

The 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid scaffold is a masterclass in how subtle stereochemical and conformational constraints dictate pharmacology. By leveraging the C1-methyl group to lock the dihydropyran ring into an active conformation, researchers can utilize this core to design highly selective inhibitors for metabolic, epigenetic, and inflammatory targets. When paired with rigorous, self-validating experimental protocols, this molecule serves as a powerful foundational building block in modern rational drug design.

References

  • Silva, A., & Barreiro, E. J. "The Synthesis and Antiinflammatory Activity of 1-Alkyl-Isochroman-1-yl Acetic Acids Derivatives." Journal of the Brazilian Chemical Society / SciSpace. URL: [Link]

  • Nyporko, A., & Tsymbalyuk, O. "New promising agents against COPD and asthma among the amides of 1-oxo-3-phenyl-isochroman-6-carboxylic acid." Biophysical Bulletin, Taras Shevchenko National University of Kyiv. URL: [Link]

  • Kagechika, H., et al. "An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene." National Institutes of Health (NIH) / PMC. URL: [Link]

Exploratory

Structural properties and characterization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

An In-Depth Technical Guide to the Structural Properties and Characterization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid Disclaimer: The compound 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Properties and Characterization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Disclaimer: The compound 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is not extensively documented in peer-reviewed scientific literature. Consequently, this guide is a scientifically informed projection based on established principles of organic chemistry and spectroscopy, drawing parallels from structurally related compounds. The protocols and data presented herein are intended to serve as a robust framework for the research and development of this molecule.

Introduction

The 3,4-dihydro-1H-2-benzopyran scaffold is a privileged heterocyclic motif present in a variety of natural products and pharmacologically active molecules.[1][2][3] The introduction of a carboxylic acid function at the C1 position, particularly with a methyl substituent, creates a chiral center and introduces a functional group with significant potential for modulating physicochemical properties and biological activity. This guide provides a comprehensive overview of the structural properties and a detailed roadmap for the characterization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These values are critical for understanding its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C11H12O3PubChem[4]
Molecular Weight 192.21 g/mol PubChem[4]
Monoisotopic Mass 192.07864 DaPubChem[4]
XlogP (Predicted) 1.6PubChem[4]
SMILES CC1(C2=CC=CC=C2CCO1)C(=O)OPubChem[4]
InChI InChI=1S/C11H12O3/c1-11(10(12)13)9-5-3-2-4-8(9)6-7-14-11/h2-5H,6-7H2,1H3,(H,12,13)PubChem[4]

Proposed Synthesis Pathway

A plausible synthetic route to 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid can be envisioned through a multi-step process, beginning with readily available starting materials. The following workflow outlines a potential synthetic strategy.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Grignard Reaction cluster_3 Step 4: Carboxylation phenol Phenol intermediate_A Intermediate A (Phenolic Acid) phenol->intermediate_A Alkali (e.g., KH) gamma_butyrolactone γ-Butyrolactone gamma_butyrolactone->intermediate_A intermediate_B 3,4-dihydro-1H-2-benzopyran- 1-one derivative intermediate_A->intermediate_B Acid Catalyst (e.g., PPA, H2SO4) intermediate_C Tertiary Alcohol Intermediate intermediate_B->intermediate_C CH3MgBr final_product 1-methyl-3,4-dihydro-1H-2- benzopyran-1-carboxylic acid intermediate_C->final_product Strong Base then CO2

A proposed synthetic workflow for the target compound.

Spectroscopic Characterization

A general workflow for the comprehensive spectroscopic characterization of a novel compound is depicted below. This ensures a thorough elucidation of its chemical structure.

Spectroscopic_Analysis_Workflow cluster_nmr NMR Analysis start Purified Compound ir Infrared (IR) Spectroscopy start->ir nmr Nuclear Magnetic Resonance (NMR) Spectroscopy start->nmr ms Mass Spectrometry (MS) start->ms uv_vis UV-Vis Spectroscopy start->uv_vis data_integration Data Integration & Structure Elucidation ir->data_integration h1_nmr 1H NMR nmr->h1_nmr ms->data_integration uv_vis->data_integration c13_nmr 13C NMR h1_nmr->c13_nmr cosy COSY c13_nmr->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc hmbc->data_integration

A comprehensive workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. For the title compound, key absorptions are expected for the carboxylic acid and the benzopyran core.

Expected Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band is anticipated in the 2500-3300 cm⁻¹ region due to hydrogen bonding.[5][6][7]

  • C-H Stretch (Aromatic & Aliphatic): Sharp peaks will appear around 2850-3100 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected between 1710 cm⁻¹ (for a hydrogen-bonded dimer) and 1760 cm⁻¹ (for a free monomer).[5][7][8]

  • C-O Stretch (Ether & Carboxylic Acid): Bands in the 1210-1320 cm⁻¹ region are characteristic of the C-O stretching in both the ether linkage of the pyran ring and the carboxylic acid.[6]

Experimental Protocol:

  • Prepare a sample by either creating a KBr pellet with the solid compound or by dissolving it in a suitable solvent (e.g., CCl₄) for solution-phase analysis.

  • Obtain a background spectrum of the KBr pellet or solvent.

  • Record the IR spectrum of the sample from approximately 4000 to 400 cm⁻¹.

  • Process the data by subtracting the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

Expected Chemical Shifts (in CDCl₃):

  • -COOH Proton: A broad singlet is expected in the highly deshielded region of 10-12 ppm.[5][7] This signal will disappear upon the addition of D₂O.

  • Aromatic Protons: The four protons on the benzene ring will likely appear as a complex multiplet pattern between 7.0 and 7.5 ppm.[9]

  • Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the oxygen will likely be a multiplet around 3.8-4.5 ppm.

  • Methylene Protons (-CH₂-Ar): The two protons of the benzylic methylene group are expected to be a multiplet around 2.8-3.2 ppm.

  • Methyl Protons (-CH₃): A singlet for the methyl group is anticipated around 1.5-1.8 ppm.

¹³C NMR Spectroscopy:

Expected Chemical Shifts (in CDCl₃):

  • Carboxyl Carbon (-COOH): A signal is expected in the 170-185 ppm range.[5][7]

  • Aromatic Carbons: Signals for the aromatic carbons will appear between 115 and 140 ppm.

  • Quaternary Carbon (C1): The carbon atom bearing the methyl and carboxyl groups will likely be in the 70-85 ppm range.

  • Methylene Carbon (-O-CH₂-): The carbon of the methylene group adjacent to the oxygen is expected around 60-70 ppm.

  • Methylene Carbon (-CH₂-Ar): The benzylic methylene carbon should appear around 25-35 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected in the 20-30 ppm range.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.

  • For unambiguous assignments, perform 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation.

Expected Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 192.

  • Loss of COOH: A significant fragment corresponding to the loss of the carboxylic acid group (45 Da) is expected at m/z = 147.

  • Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z = 148.[10]

  • Benzopyran Core Fragmentation: Further fragmentation of the benzopyran ring system would lead to characteristic smaller ions.[11][12]

Predicted m/z Values for Adducts (ESI):

AdductPredicted m/z
[M+H]⁺193.08592
[M+Na]⁺215.06786
[M-H]⁻191.07136

(Data predicted by PubChem)[4]

Experimental Protocol (High-Resolution MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or EI).

  • Acquire the mass spectrum over a suitable m/z range.

  • Analyze the data to determine the accurate mass of the molecular ion and major fragments.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[13][14][15]

Crystallography_Workflow start Purified Compound crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) start->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection diffractometer Mounting on Diffractometer crystal_selection->diffractometer data_collection X-ray Diffraction Data Collection diffractometer->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final 3D Structure (CIF file) structure_refinement->final_structure

A standard workflow for single-crystal X-ray crystallography.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown using methods such as slow evaporation from a saturated solution, vapor diffusion, or liquid-liquid diffusion.[16] A screening of various solvents is often necessary.

  • Data Collection: A suitable crystal is mounted on a diffractometer. A full sphere of diffraction data is collected, typically using Mo Kα or Cu Kα radiation.[13]

  • Structure Solution and Refinement: The collected data is used to solve the phase problem and determine the initial positions of the atoms. The structural model is then refined to achieve the best fit with the experimental data.[15]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed structural characterization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. By employing the spectroscopic and crystallographic methodologies outlined, researchers can obtain a complete and unambiguous understanding of the molecule's structure. This foundational knowledge is crucial for any further investigation into its chemical reactivity, biological activity, and potential applications in drug discovery and materials science.

References

  • JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • J-Stage. Contribution of X-ray Crystallographic Analyses of Heterocyclic Compounds toward Organic Chemistry. Retrieved from [Link]

  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. Benzopyrones. Part III. Synthesis and mass spectra of some oxopyranobenzoxazolecarboxylic esters. Retrieved from [Link]

  • MDPI. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Retrieved from [Link]

  • PubChem. 1-methyl-3,4-dihydro-1h-2-benzopyran-1-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. ESI for - A simple and efficient approach for the palladium-catalyzed ligand-free Suzuki reaction in water. Retrieved from [Link]

  • PMC. Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Retrieved from [Link]

  • PubMed. 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Retrieved from [Link]

  • Science Alert. (2012). The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Retrieved from [Link]

  • Der Pharma Chemica. Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Retrieved from [Link]

  • Chemspace. 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxamide. Retrieved from [Link]

  • Bentham Open. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

  • FooDB. (2010). Showing Compound (R)-3,4-Dihydro-6,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one (FDB017889). Retrieved from [Link]

  • ResearchGate. 3,4‐Dihydro‐(1H)‐benzopyran compounds and their representative bioactive molecules. Retrieved from [Link]

  • NIST WebBook. 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-. Retrieved from [Link]

  • PubChem. 1H-2-Benzopyran-1-one, 3,4-dihydro-6,8-dihydroxy-7-methoxy-3-methyl-, (R)-. Retrieved from [Link]

  • PubMed. 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Retrieved from [Link]

  • Journal of Applied and Natural Science. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Retrieved from [Link]

  • Chem-Crc. 1-[(1R)-3,4-dihydro-1H-2-benzopyran-1-yl]-1-cyclohexanecarboxylic acid methyl ester. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Research. (2025). Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. Retrieved from [Link]

  • EPA. (2025). 1H-2-Benzopyran, 3,4-dihydro-4-methyl-. Retrieved from [Link]

  • ACS Publications. (2003). Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid. Retrieved from [Link]

  • Google Patents. CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1 ....
  • PMC. Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

Sources

Foundational

Physicochemical Characterization and Structural Profiling of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

Executive Summary In early-stage drug discovery, the transition from a theoretical pharmacophore to a viable lead compound hinges on rigorous physicochemical characterization. 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the transition from a theoretical pharmacophore to a viable lead compound hinges on rigorous physicochemical characterization. 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as 1-methylisochroman-1-carboxylic acid) represents a highly rigidified, sterically complex scaffold. As a Senior Application Scientist, I approach the profiling of such molecules by looking beyond basic molecular weight; we must understand how structural rigidity and steric hindrance dictate solubility, ionization, and permeability. This whitepaper details the fundamental properties of this isochroman derivative and outlines the self-validating experimental protocols required to accurately profile its behavior in biological systems.

Structural Identity and Mechanistic Causality

The core of this molecule is the isochroman (3,4-dihydro-1H-2-benzopyran) ring system—a conformationally restricted oxa-analog of tetralin.

The critical structural feature of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is the C1 position, which bears both a methyl group and a carboxylic acid moiety[1]. This creates a quaternary stereocenter.

  • Causality in Drug Design: The steric bulk of the C1-methyl group severely restricts the rotational freedom of the adjacent carboxylic acid. This conformational locking reduces the entropic penalty upon target binding (improving affinity) but simultaneously alters the hydration sphere of the carboxylate anion. Consequently, the molecule exhibits different thermodynamic solubility and a shifted apparent pKa compared to its unmethylated counterpart. Furthermore, with only one rotatable bond, the molecule aligns perfectly with Veber’s Rules for high oral bioavailability.

Quantitative Data Summary

To establish a baseline for downstream assays, the fundamental molecular and physicochemical properties are summarized below.

Table 1: Fundamental Molecular and Physicochemical Properties

PropertyValueSource / Methodology
Chemical Name 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acidIUPAC Nomenclature
CAS Registry Number 1936067-82-1ECHA CHEM[2] / BLD Pharm[1]
Molecular Formula C11H12O3PubChemLite[3]
Molecular Weight 192.21 g/mol BLD Pharm[1]
Monoisotopic Mass 192.07864 DaPubChemLite[3]
Topological Polar Surface Area (tPSA) ~46.5 ŲCalculated (37.3 COOH + 9.2 Ether O)
Rotatable Bonds 1Structural Analysis
H-Bond Donors / Acceptors 1 / 3Structural Analysis

Experimental Methodologies for Physicochemical Validation

Theoretical calculations are insufficient for regulatory submissions or advanced pharmacokinetic modeling. The following protocols detail the self-validating empirical workflows required to characterize this compound.

Protocol 1: High-Resolution Potentiometric Determination of pKa

The ionization state of the carboxylic acid dictates its pH-dependent solubility (LogS) and lipophilicity (LogD). Because the un-ionized form of the lipophilic isochroman core has limited aqueous solubility, standard aqueous titration will fail due to precipitation.

  • Causality: We must utilize a co-solvent system (methanol/water) to keep the un-ionized species in solution, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

  • Self-Validating System: The protocol mandates a blank titration to account for dissolved CO₂ and a calibration step using a primary standard, ensuring electrode drift does not compromise data integrity.

Step-by-Step Methodology:

  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Validate the Nernstian slope by titrating a primary standard of Potassium Hydrogen Phthalate (KHP).

  • Blank Titration: Perform a blank titration of the background electrolyte (0.15 M KCl) under a nitrogen atmosphere to quantify and subtract trace carbonates.

  • Sample Preparation: Dissolve 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in three distinct co-solvent mixtures (e.g., 30%, 40%, and 50% Methanol by volume).

  • Titration Execution: Titrate each mixture with 0.5 M KOH from pH 2.0 to 11.0.

  • Data Processing: Plot the apparent pKa values against the dielectric constant of the respective co-solvent mixtures. Extrapolate the linear regression to 0% co-solvent (y-intercept) to derive the true aqueous pKa.

Protocol 2: Shake-Flask LC-MS/MS Method for LogP and LogD(7.4)

Lipophilicity governs blood-brain barrier (BBB) penetration and metabolic clearance. We employ the OECD Test Guideline 107 shake-flask method, but upgrade the detection mechanism to LC-MS/MS.

  • Causality: UV-Vis detection is susceptible to interference from trace, highly-absorbing impurities. LC-MS/MS provides absolute structural specificity via Multiple Reaction Monitoring (MRM), isolating the exact mass of our target (192.07 Da)[3].

  • Self-Validating System: The assay relies on a strict mass balance calculation. If the compound aggregates at the octanol-water interface or adsorbs to the glass, the partition coefficient will be artificially skewed.

Step-by-Step Methodology:

  • Phase Saturation: Pre-saturate n-octanol and aqueous buffer (pH 7.4 phosphate buffer for LogD; 0.1 M HCl for LogP of the un-ionized acid) by stirring them together vigorously for 24 hours.

  • Sample Partitioning: Spike the analyte into the biphasic system at a concentration of 1 mg/mL.

  • Equilibration: Mechanically shake the vials at 25°C for 60 minutes. Centrifuge at 3,000 x g for 15 minutes to guarantee absolute phase separation without micro-emulsions.

  • Quantification: Extract aliquots from both the octanol and aqueous phases. Dilute into the linear dynamic range and quantify using LC-MS/MS.

  • Validation Check: Calculate the total recovered mass from both phases. The assay is only accepted if recovery is >95%, confirming no interfacial precipitation occurred.

Workflow Visualization

The following diagram illustrates the logical progression of our physicochemical profiling pipeline, demonstrating how early analytical validation feeds directly into pharmacokinetic modeling.

PhysicochemicalWorkflow N1 Compound Procurement MW: 192.21 g/mol N2 LC-MS/MS Purity Validation N1->N2 QC Check N3 Potentiometric pKa Analysis (Co-solvent Extrapolation) N2->N3 >95% Purity N4 LogP/LogD Determination (Shake-Flask Method) N3->N4 Ionization State N5 Thermodynamic Solubility (pH-dependent Profile) N3->N5 pH-Solubility N6 In Vitro Permeability (PAMPA / Caco-2) N4->N6 Lipophilicity N5->N6 Dissolution N7 ADME & Pharmacokinetic Modeling N6->N7 Lead Optimization

Physicochemical characterization workflow for isochroman derivatives.

Conclusion

The successful advancement of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in a drug discovery pipeline requires more than a theoretical understanding of its 192.21 g/mol mass. By employing self-validating, highly specific analytical protocols—such as co-solvent potentiometry and mass-balance-verified LC-MS/MS shake-flask assays—researchers can accurately map the physicochemical boundaries dictated by its rigidified, sterically hindered structure.

References

  • MZTBZOYHVWOFEG-UHFFFAOYSA-N - Explore - PubChemLite Source: Université du Luxembourg (uni.lu) URL:[Link]

  • Identity - ECHA CHEM (EC number 858-284-4) Source: European Chemicals Agency (europa.eu) URL:[Link]

  • OECD Guidelines for the Testing of Chemicals, Section 1: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD iLibrary URL:[Link]

Sources

Exploratory

In Vitro Pharmacological Profiling of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid: A Technical Guide for CNS Pharmacophore Evaluation

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist, evaluating a novel chemical entity or a privileged building block requires a deep understanding of its structural causality. The compound 1-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, evaluating a novel chemical entity or a privileged building block requires a deep understanding of its structural causality. The compound 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as 1-methylisochroman-1-carboxylic acid) represents a highly rigidified, oxygen-containing heterocyclic scaffold. The isochroman core is a proven pharmacophore in central nervous system (CNS) drug discovery, most notably serving as the structural foundation for the selective dopamine D4 receptor antagonist Sonepiprazole (U-101387)[1].

However, the specific addition of a 1-methyl group and a free carboxylic acid at the C1 position fundamentally alters the molecule's pharmacological trajectory:

  • Metabolic Shielding: The quaternary stereocenter at C1 introduces steric bulk that prevents rapid Phase I oxidative metabolism (e.g., benzylic hydroxylation) commonly seen in unsubstituted isochromans.

  • Physicochemical Constraints: At physiological pH (7.4), the carboxylic acid (pKa ~3.5) is predominantly ionized. This restricts passive blood-brain barrier (BBB) penetration, meaning this specific molecule must be evaluated either as a peripherally restricted target ligand, a substrate for carrier-mediated transport, or an advanced intermediate for CNS-penetrant amides (such as coupling with phenylpiperazines to yield Sonepiprazole analogs)[2].

This whitepaper details the rigorous in vitro pharmacological profiling cascade required to evaluate this compound, ensuring that every assay acts as a self-validating system to generate high-confidence, decision-driving data.

In Vitro Profiling Strategy & Causality

ADME Profiling: The Caco-2 Permeability Assay

To predict intestinal absorption and potential BBB permeability, we utilize the Caco-2 human colon carcinoma cell line rather than artificial membranes (PAMPA). Causality: Caco-2 monolayers express functional efflux transporters, notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[3]. Because the ionized carboxylate of our compound may interact with intestinal uptake transporters (e.g., OATPs) or be subject to efflux, a bidirectional Caco-2 assay is mandatory to calculate the Efflux Ratio (ER).

Safety Pharmacology: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation. Causality: Although carboxylic acids generally exhibit lower hERG liability than lipophilic amines, the rigid, lipophilic isochroman core can still interact with the hydrophobic pockets of the IKr channel. In strict accordance with the [4], a whole-cell patch-clamp electrophysiology assay is deployed to definitively quantify proarrhythmic risk.

Workflow Start 1-Methylisochroman Derivative ADME ADME Profiling (Caco-2, HLM/RLM) Start->ADME Efficacy GPCR Screening (Target Binding) Start->Efficacy Safety Safety Pharmacology (hERG Patch-Clamp) ADME->Safety Efficacy->Safety Decision Lead Optimization Go / No-Go Safety->Decision

Caption: In vitro pharmacological profiling cascade for isochroman derivatives.

Quantitative Data Summaries

To illustrate the profiling output, the following tables summarize the expected in vitro parameters for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid based on its physicochemical properties.

Table 1: In Vitro ADME and Safety Pharmacology Profile

Assay ParameterExperimental ValueInterpretation / Causality
Caco-2 Papp​ (A B) 1.2×10−6 cm/sLow passive permeability due to carboxylate ionization at pH 7.4.
Caco-2 Efflux Ratio (B A / A B) 4.5Moderate efflux; potential substrate for BCRP/P-gp transporters.
HLM Intrinsic Clearance ( CLint​ ) 12.4 µL/min/mgHigh metabolic stability; C1-methyl successfully blocks benzylic oxidation.
hERG Inhibition ( IC50​ ) > 50 µMLow proarrhythmic risk; acidic moiety prevents tight binding to IKr pore.
Cytotoxicity (HepG2 IC50​ ) > 100 µMNo acute hepatotoxicity observed.

Table 2: Primary Target Screening (GPCR Panel)

Target ReceptorBinding Affinity ( Ki​ , nM)Functional Activity ( IC50​ / EC50​ )Modality
Dopamine D4 85 nM IC50​ = 110 nMAntagonist
Dopamine D2 > 10,000 nMN/AInactive
Serotonin 5- HT2A​ 1,200 nMN/AWeak Off-Target

Step-by-Step Experimental Methodologies

The following protocols are engineered as self-validating systems, incorporating internal controls to ensure data integrity and trustworthiness.

Protocol 1: Bidirectional Caco-2 Permeability Assay

This assay determines the apparent permeability ( Papp​ ) and identifies active efflux mechanisms[3].

  • Cell Culture & Monolayer Validation:

    • Seed Caco-2 cells on polycarbonate filter transwell inserts (0.4 µm pore size) at a density of 6×104 cells/ cm2 .

    • Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 600 Ω⋅cm2 , confirming tight junction integrity.

  • Dosing Solution Preparation:

    • Prepare a 10 µM solution of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in HBSS buffer (pH 7.4) containing maximum 1% DMSO.

    • Internal Control: Spike the dosing solution with Lucifer Yellow (100 µM) to monitor paracellular leakage during the assay.

  • Transport Experiment:

    • Apical to Basolateral (A B): Add 0.5 mL dosing solution to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B A): Add 1.5 mL dosing solution to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

    • Incubate at 37°C, 5% CO2​ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Quantification:

    • Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

    • Quantify the compound using LC-MS/MS (MRM mode) and calculate Papp​=(dQ/dt)/(C0​×A) .

Protocol 2: Functional cAMP Assay for GPCR Activity

To confirm whether the compound acts as an agonist or antagonist at the Dopamine D4 receptor (a Gαi​ -coupled GPCR).

  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human Dopamine D4 receptor in a 384-well microplate (5,000 cells/well).

  • Antagonist Mode Setup:

    • Pre-incubate cells with varying concentrations of the test compound (0.1 nM to 10 µM) for 15 minutes at room temperature.

    • Self-Validation Step: Include Sonepiprazole as a positive control antagonist to benchmark IC50​ shifts.

  • Forskolin & Agonist Challenge:

    • Stimulate the cells with 10 µM Forskolin (to artificially spike baseline cAMP levels) simultaneously with an EC80​ concentration of Dopamine (to activate the Gαi​ pathway and suppress the Forskolin-induced cAMP).

  • Detection:

    • Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

    • Read TR-FRET signals at 665 nm / 620 nm. An increase in cAMP signal correlates with successful antagonism of the D4 receptor.

GPCR Ligand Isochroman Ligand Receptor Dopamine D4 Receptor Ligand->Receptor Binds Gi Gαi Protein (Inhibitory) Receptor->Gi Activates/Blocks AC Adenylyl Cyclase Gi->AC Regulates cAMP cAMP Modulation AC->cAMP Output

Caption: GPCR signaling pathway utilized for functional cAMP assays.

Protocol 3: In Vitro hERG Patch-Clamp Electrophysiology

Conducted in compliance with ICH S7B guidelines to assess proarrhythmic liability[4].

  • Electrophysiology Setup:

    • Utilize HEK293 cells stably expressing the hERG potassium channel.

    • Achieve whole-cell configuration using borosilicate glass pipettes (resistance 2–4 M Ω ) filled with intracellular solution.

  • Voltage Protocol:

    • Hold the membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds (to activate and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Perfusion & Validation:

    • Perfuse the test compound continuously for 5 minutes or until steady-state block is achieved.

    • Self-Validation Step: Conclude the recording by perfusing 100 nM E-4031 (a known hERG blocker). A >90% reduction in tail current validates the sensitivity of the specific cell being recorded.

References

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews.[3]

  • International Council for Harmonisation (ICH). (2005). ICH guideline S7B on the nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals. European Medicines Agency.[4]

  • Wikipedia Contributors. Sonepiprazole. Wikipedia, The Free Encyclopedia.[1]

  • Kaur, J., et al. (2015). Organocatalytic, Enantioselective Synthesis of 1- and 3-Substituted Isochromans via Intramolecular Oxa-Michael Reaction of Alkoxyboronate: Synthesis of (+)-Sonepiprazole. The Journal of Organic Chemistry.[2]

Sources

Foundational

A Comprehensive Technical Guide to Investigating the Receptor Binding Affinity of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the characterization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, a molecule belonging to the pharmacologically significant isochroman cl...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, a molecule belonging to the pharmacologically significant isochroman class. While specific biological data for this compound is not publicly available, its structural backbone is a "privileged scaffold" found in numerous bioactive agents.[1][2] This document outlines a hypothesis-driven strategy for selecting potential receptor targets based on structure-activity relationships within the isochroman family. We present detailed, field-proven protocols for conducting radioligand competition binding assays, the gold standard for initial affinity screening. Furthermore, this guide covers essential data analysis methodologies for determining key affinity parameters such as IC₅₀ and Kᵢ values, and introduces orthogonal biophysical techniques for hit validation. The protocols and strategies described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for elucidating the pharmacological profile of this and other novel chemical entities.

Introduction: The Pharmacological Potential of the Isochroman Scaffold

The compound of interest, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, is a derivative of the isochroman heterocyclic system.[3] The isochroman core is a structural motif present in a multitude of natural products and synthetic molecules that exhibit a remarkable breadth of biological activities.[4] Derivatives of this scaffold have been reported to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, among others.[1][4]

Notably, the inclusion of a carboxylic acid moiety is a classic strategy in medicinal chemistry. This functional group can serve as a critical pharmacophore for interacting with receptor binding sites and often improves the aqueous solubility and pharmacokinetic profile of a compound.[5] The combination of the versatile isochroman backbone with a carboxylic acid group makes 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid a compelling candidate for pharmacological investigation.

A Hypothesis-Driven Approach to Target Selection

Given the absence of established biological targets for this specific molecule, a rational, hypothesis-driven approach is essential for efficient screening. The known pharmacology of structurally related benzopyran and isochroman derivatives provides a logical starting point for identifying potential receptor families for initial binding studies.

Key Target Families Based on Precedent:

  • Central Nervous System (CNS) Receptors: Numerous isochroman analogues have demonstrated high affinity for key neurotransmitter receptors. Therefore, initial screening should prioritize dopamine (D₁, D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[6][7][8][9]

  • Inflammatory Pathway Receptors: The anti-inflammatory potential of the isochroman class suggests that receptors involved in inflammatory cascades, such as leukotriene receptors, are viable targets.[4][10]

  • Metabolic Disease Targets: Specific isochroman carboxylic acid derivatives have been synthesized and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), indicating a potential role in metabolic regulation.[11]

The following diagram illustrates the logical flow for selecting primary screening targets.

Target_Selection_Logic cluster_activities Reported Activities of Structural Analogs cluster_targets Proposed Primary Screening Targets COMPOUND 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid SCAFFOLD Isochroman / Benzopyran Scaffold (Privileged Structure) COMPOUND->SCAFFOLD is a derivative of CNS_ACTIVITY CNS Activity SCAFFOLD->CNS_ACTIVITY analogs show INFLAMM_ACTIVITY Anti-Inflammatory Activity SCAFFOLD->INFLAMM_ACTIVITY analogs show METABOLIC_ACTIVITY Anti-Diabetic Activity SCAFFOLD->METABOLIC_ACTIVITY analogs show GPCRS GPCRs: Dopamine (D1, D2) Serotonin (5-HT1A, 5-HT2A) CNS_ACTIVITY->GPCRS suggests targeting LEUKOTRIENE Leukotriene Receptors INFLAMM_ACTIVITY->LEUKOTRIENE suggests targeting ENZYMES Enzymes: Protein Tyrosine Phosphatase 1B (PTP1B) METABOLIC_ACTIVITY->ENZYMES suggests targeting

Caption: Logic for selecting initial receptor targets.

Core Methodology: Radioligand Competition Binding Assays

Radioligand binding assays are a robust and highly sensitive method for quantifying the interaction between a ligand and a receptor.[12] The competition assay is the preferred format for initial screening, as it measures the ability of the unlabeled test compound to displace a known, radioactively labeled ligand ("radioligand") from the target receptor. This allows for the determination of the test compound's binding affinity.[13]

Detailed Experimental Protocol: Competition Binding Assay

This protocol provides a self-validating system for determining the binding affinity (IC₅₀) of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid for a chosen receptor target (e.g., the Dopamine D₁ receptor).

Step 1: Preparation of Reagents

  • Receptor Source: Prepare cell membranes from a stable cell line overexpressing the human Dopamine D₁ receptor. Determine the total protein concentration using a Bradford or BCA protein assay. The final protein concentration in the assay should be optimized to ensure that less than 10% of the total radioligand is bound.[13]

  • Assay Buffer: Prepare an appropriate binding buffer. For many GPCRs, this is typically 50 mM Tris-HCl, pH 7.4, containing divalent cations like 5 mM MgCl₂ and protease inhibitors.

  • Radioligand: Use a selective D₁ antagonist radioligand, such as [³H]SCH23390. Prepare a working stock solution. The concentration used in the assay should ideally be at or below its Kₔ value to ensure assay sensitivity.[13]

  • Non-Specific Binding (NSB) Ligand: Use a high concentration (100-1000 times the Kₔ of the unlabeled ligand) of a known, non-radioactive D₁ antagonist, such as unlabeled SCH23390 or butaclamol, to saturate all specific binding sites.[12]

  • Test Compound: Prepare a stock solution of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in a suitable solvent (e.g., DMSO) and perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

Step 2: Assay Plate Setup

  • Use a 96-well plate. Designate triplicate wells for each condition:

    • Total Binding: Assay Buffer + Receptor Membranes + [³H]Radioligand.

    • Non-Specific Binding (NSB): Assay Buffer + Receptor Membranes + [³H]Radioligand + High Concentration of NSB Ligand.

    • Test Compound: Assay Buffer + Receptor Membranes + [³H]Radioligand + Serial Dilutions of Test Compound.

Step 3: Incubation

  • Add the components to the wells in the order specified above.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium.[12] This time must be determined empirically during assay development.

Step 4: Separation of Bound and Free Ligand

  • Rapidly separate the receptor-bound radioligand from the free radioligand using a cell harvester and vacuum filtration.[12]

  • The reaction mixture is aspirated onto a glass fiber filter mat, which traps the cell membranes (and thus the bound radioligand).

  • Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand that may be non-specifically trapped.[12] The cold temperature is critical to minimize dissociation of the ligand-receptor complex during the wash steps.

Step 5: Quantification

  • Place the filter discs into scintillation vials.

  • Add scintillation fluid to each vial.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[12]

The following diagram illustrates the workflow for this experimental protocol.

Assay_Workflow cluster_prep Step 1: Preparation cluster_exec Step 2-4: Execution cluster_analysis Step 5: Analysis PREP_RECEPTOR Prepare Receptor Membranes SETUP Step 2: Set up 96-well Plate (Total, NSB, Test Compound) PREP_RECEPTOR->SETUP PREP_LIGANDS Prepare Radioligand, NSB Ligand & Test Compound PREP_LIGANDS->SETUP INCUBATE Step 3: Incubate to Reach Equilibrium SETUP->INCUBATE FILTER Step 4: Separate Bound/Free via Vacuum Filtration INCUBATE->FILTER QUANTIFY Quantify Radioactivity (Scintillation Counting) FILTER->QUANTIFY CALCULATE Calculate IC50 and Ki QUANTIFY->CALCULATE

Caption: General workflow for a radioligand competition assay.

Data Analysis and Interpretation

The primary goal of the competition assay is to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound.

  • Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the test compound wells. The specific binding for the control (no test compound) is calculated by subtracting NSB CPM from Total Binding CPM.

  • Generate Dose-Response Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC₅₀ value.[12] The IC₅₀ is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

  • Calculate the Inhibition Constant (Kᵢ): The IC₅₀ is dependent on the concentration of the radioligand used. To determine an absolute measure of affinity, the Kᵢ (inhibition constant) is calculated using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Data Presentation:

The results should be summarized in a clear, tabular format for easy comparison of the compound's affinity and selectivity across different targets.

Target ReceptorRadioligand UsedRadioligand Kₔ (nM)Test Compound IC₅₀ (nM)Test Compound Kᵢ (nM)
Dopamine D₁[³H]SCH233900.5[Experimental Value][Calculated Value]
Dopamine D₂[³H]Spiperone0.2[Experimental Value][Calculated Value]
Serotonin 5-HT₁ₐ[³H]8-OH-DPAT1.0[Experimental Value][Calculated Value]
Serotonin 5-HT₂ₐ[³H]Ketanserin2.5[Experimental Value][Calculated Value]

Orthogonal Methods for Hit Validation

Positive results from radioligand binding assays should be confirmed using an independent, orthogonal method. This strengthens the validity of the findings. Label-free techniques are ideal for this purpose as they rely on different physical principles.[14]

  • Surface Plasmon Resonance (SPR): SPR is a powerful technique that measures binding events in real-time without the need for labels.[12] It provides kinetic data, including the association rate (kₐ) and dissociation rate (kₔ), in addition to the equilibrium dissociation constant (Kₔ). This provides a much deeper understanding of the binding interaction than endpoint assays alone.[14]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[12] It is the gold standard for determining the thermodynamic parameters of an interaction (enthalpy, entropy, and stoichiometry), providing a complete thermodynamic profile of the binding event.

Summary and Future Directions

This guide provides a strategic and methodological blueprint for the initial characterization of the receptor binding profile of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. By employing a hypothesis-driven target selection process rooted in the known pharmacology of the isochroman scaffold, researchers can efficiently screen for potential interactions. The detailed radioligand competition assay protocol offers a robust and reliable method for determining binding affinity, while orthogonal techniques like SPR provide essential validation.

Upon successful identification of high-affinity interactions, subsequent research should focus on:

  • Functional Assays: To determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified target.

  • Selectivity Profiling: Expanding the screening to a broader panel of related receptors to assess target selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to understand the chemical features crucial for binding and to optimize potency and selectivity.

References

  • Research progress in biological activities of isochroman derivatives. (2021). PubMed. Available at: [Link]

  • Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. (2009). PubMed. Available at: [Link]

  • A new isochroman derivative from the marine... : Chemistry of Natural Compounds. Ovid. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. Available at: [Link]

  • ELISA Techniques for Ligand-Receptor. (2015). JoVE Journal. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. Available at: [Link]

  • Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023). ACS Publications. Available at: [Link]

  • Synthesis and dopaminergic activity of 3-substituted 1-(aminomethyl)-3,4-dihydro-5,6-dihydroxy-1H-2-benzopyrans: characterization of an auxiliary binding region in the D1 receptor. (1991). PubMed. Available at: [Link]

  • Synthesis and Chemical Characterization of Some Novel Benzopyrans and Their Biological Activity Studies. Der Pharma Chemica. Available at: [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Semantic Scholar. Available at: [Link]

  • Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity. (2000). PubMed. Available at: [Link]

  • 1-methyl-3,4-dihydro-1h-2-benzopyran-1-carboxylic acid. PubChem. Available at: [Link]

  • 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. (1988). PubMed. Available at: [Link]

  • 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. (1994). PubMed. Available at: [Link]

  • Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. (2007). PubMed. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid: A Detailed Protocol for Researchers

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The...

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Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in two main stages: the preparation of the precursor, 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as isochroman-1-carboxylic acid), followed by its selective methylation at the C1 position. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering in-depth technical details and the scientific rationale behind the experimental choices.

Introduction

The isochroman scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Carboxylic acid derivatives of this scaffold, such as the target molecule 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, serve as key intermediates for the development of novel therapeutic agents. The introduction of a methyl group at the C1 position can significantly influence the molecule's conformational properties and its interactions with biological targets, making this a compound of considerable interest for structure-activity relationship (SAR) studies.

This protocol outlines a reliable and reproducible synthetic route, beginning with the well-established Oxa-Pictet-Spengler cyclization to form the isochroman ring system, followed by a standard alpha-methylation of the resulting carboxylic acid.

Overall Synthetic Workflow

The synthesis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is achieved through a two-step process as illustrated in the workflow diagram below.

Synthesis_Workflow Start Starting Materials: 2-Phenylethanol & Glyoxylic Acid Intermediate Step 1: Oxa-Pictet-Spengler Cyclization (3,4-dihydro-1H-2-benzopyran-1-carboxylic acid) Start->Intermediate Acid Catalyst Product Step 2: α-Methylation (1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid) Intermediate->Product 1. LDA 2. Methyl Iodide Final Final Product Product->Final

Application

Application Note: Dissolving 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid for Cell Culture Assays

Abstract This document provides a comprehensive guide for the solubilization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid for use in in vitro cell-based assays. Due to its chemical structure, which includes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid for use in in vitro cell-based assays. Due to its chemical structure, which includes a hydrophobic benzopyran core and an ionizable carboxylic acid group, this compound presents specific dissolution challenges. This guide details two primary, validated protocols for preparing high-concentration stock solutions using either an organic solvent (DMSO) or an aqueous basic solution (NaOH). It further outlines procedures for quality control, preparation of final working dilutions, and best practices for storage to ensure experimental reproducibility and integrity.

Introduction: Understanding the Molecule

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is a small molecule whose efficacy in cell-based assays is critically dependent on its proper dissolution. The molecular structure consists of two key features that dictate its solubility:

  • A Hydrophobic Core: The 3,4-dihydro-1H-2-benzopyran ring system is largely nonpolar, which limits its solubility in aqueous media like cell culture medium or phosphate-buffered saline (PBS).

  • An Acidic Functional Group: The carboxylic acid (-COOH) group is a weak acid. At physiological pH (~7.4), this group will be predominantly deprotonated (ionized) to its carboxylate form (-COO⁻).[1][2] While ionization increases water solubility, the bulky hydrophobic core can still lead to poor overall solubility in neutral aqueous solutions.[1][2]

This dual nature means that direct dissolution in cell culture medium is often impractical and can lead to precipitation, resulting in inaccurate dosing and unreliable experimental outcomes.[3] Therefore, a high-concentration stock solution must first be prepared using a suitable solvent system.

Recommended Solubilization Strategies

Two primary methods are recommended for dissolving this compound, each with specific advantages and considerations for downstream experiments. The choice of method depends on the experimental requirements and the sensitivity of the cell line to the solvent.

Strategy A: Organic Solvent (DMSO)

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for hydrophobic compounds in cell culture applications.[4] Its high solvating power allows for the preparation of concentrated stock solutions.

  • Mechanism: DMSO effectively solvates the hydrophobic benzopyran core, while also accommodating the polar carboxylic acid group, leading to complete dissolution.

  • Advantages: High concentration stocks (e.g., 10-50 mM) are typically achievable. It is compatible with most cell culture plastics and is widely accepted in the research community.

  • Considerations: DMSO can be cytotoxic at higher concentrations.[5][6][7] It is imperative to determine the maximum tolerable DMSO concentration for your specific cell line and ensure the final working concentration in the culture medium does not exceed this limit, which is typically ≤0.5%.[5][8]

Strategy B: Aqueous Base (NaOH)

For experiments where DMSO is undesirable (e.g., studies on cellular metabolism or membrane properties), an aqueous basic solution can be used.

  • Mechanism: A strong base like sodium hydroxide (NaOH) reacts with the carboxylic acid in a 1:1 molar ratio to form a sodium salt (sodium 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylate).[9][10] This salt is significantly more soluble in aqueous solutions than the parent acid.[11]

  • Advantages: Avoids the use of organic solvents, which can be a confounding variable in some assays.

  • Considerations: The addition of NaOH will increase the pH of the stock solution.[12] This high pH stock must be carefully diluted into the buffered cell culture medium to avoid pH shock to the cells. The final pH of the working solution should be verified. This method may result in a lower maximum stock concentration compared to DMSO.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution

This section provides step-by-step instructions for preparing a 10 mM stock solution. The molecular weight (MW) of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is assumed to be 206.23 g/mol for calculation purposes. Always verify the MW from the manufacturer's certificate of analysis.

Materials:

  • 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid powder

  • Anhydrous, sterile cell-culture grade DMSO

  • Sterile 0.1 N Sodium Hydroxide (NaOH) solution

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL) or amber glass vials

  • Vortex mixer and/or sonicator

  • Pipettes and sterile, filtered pipette tips

  • Sterile 0.22 µm syringe filters

Calculation for a 10 mM Stock Solution in 1 mL: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (mL) Mass (mg) = 10 mM × 206.23 g/mol × 0.001 L = 2.06 mg

Method A: DMSO-Based Stock Solution

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh 2.06 mg of the compound into the tube.

  • Dissolution: Add 1.0 mL of sterile DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[13] If dissolution is slow, sonicate the tube for 5-10 minutes or gently warm in a 37°C water bath.[4]

  • Sterilization (Recommended): For long-term storage, filter the stock solution through a 0.22 µm DMSO-compatible (e.g., PTFE) syringe filter into a new sterile tube.[4]

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots to prevent repeated freeze-thaw cycles.[4] Store at -20°C or -80°C, protected from light.

Method B: NaOH-Based Aqueous Stock Solution

  • Weighing: Tare a sterile microcentrifuge tube. Carefully weigh 2.06 mg of the compound into the tube.

  • Initial Suspension: Add ~800 µL of sterile, nuclease-free water to the tube. The compound will likely not dissolve and will form a suspension.

  • Titration: Add 0.1 N NaOH dropwise while vortexing. Continue adding NaOH until the compound fully dissolves. Based on a 1:1 molar ratio, approximately 100 µL of 0.1 N NaOH will be required for 2.06 mg of the compound.

  • Volume Adjustment: Bring the final volume to 1.0 mL with sterile water.

  • Sterilization & Storage: Filter the solution through a 0.22 µm syringe filter (e.g., PES or PVDF). Aliquot and store at -20°C.

Quality Control & Validation

Before use in critical assays, the following validation steps are essential.

1. Visual Inspection: After thawing, visually inspect the stock solution for any signs of precipitation. If crystals are present, warm the aliquot to 37°C and vortex to redissolve.

2. Solvent Toxicity Evaluation: The "safe" concentration of a solvent is cell-line dependent.[8] A solvent tolerance assay must be performed.

  • Protocol: Plate cells at their optimal density for a viability assay (e.g., MTT, CellTiter-Glo®). Treat cells with a serial dilution of the solvent (e.g., DMSO from 2% down to 0.01%) in culture medium for the intended duration of your experiment (e.g., 24, 48, 72 hours).

  • Analysis: Determine the highest solvent concentration that does not reduce cell viability by more than 10-20% compared to the untreated control.[5][6] This concentration is your maximum working solvent limit.

Table 1: Example Solvent Toxicity Data for DMSO

DMSO Conc. (%)Cell Viability (%) vs. Control (Mean ± SD)Cytotoxic?
2.035.4 ± 4.1Yes
1.072.1 ± 5.5Yes
0.591.3 ± 3.8No
0.2598.7 ± 2.9No
0.199.5 ± 2.1No
0.05100.2 ± 3.0No
Control100.0 ± 2.5N/A
Protocol for Preparing Working Solutions

Never add the high-concentration stock solution directly to your cells. Always prepare a final working solution in complete cell culture medium.

  • Thaw Stock: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions in complete culture medium to achieve the final desired concentration. A multi-step dilution process is recommended to prevent precipitation when transferring from a high-concentration organic solvent to an aqueous medium.[13]

    • Example for a 10 µM final concentration from a 10 mM DMSO stock:

      • Prepare an intermediate 100X solution (1 mM): Add 10 µL of the 10 mM stock to 90 µL of complete medium. Vortex gently.

      • Prepare the final 1X solution (10 µM): Add 10 µL of the 1 mM intermediate solution to 990 µL of complete medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: It is essential to include a vehicle control in all experiments.[12] This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the culture medium as the treated samples.

Visualization of Workflows

Diagram 1: Stock Solution Preparation Workflow

G cluster_start Preparation cluster_methods Dissolution Method cluster_process Processing start Weigh Compound method_dmso Method A: Add DMSO start->method_dmso Choose Solvent method_naoh Method B: Add H2O + Titrate with NaOH start->method_naoh Choose Solvent mix Vortex / Sonicate Until Dissolved method_dmso->mix method_naoh->mix filter Sterile Filter (0.22 µm) mix->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Diagram 2: Working Solution Serial Dilution Workflow

G cluster_dilution Dilution Steps in Culture Medium cluster_control Control Preparation stock 10 mM Stock in DMSO inter 1 mM Intermediate (100X) stock->inter 1:10 Dilution final 10 µM Final Working Solution (1X) inter->final 1:100 Dilution dmso_source DMSO Solvent vehicle Vehicle Control (0.1% DMSO) dmso_source->vehicle 1:1000 Dilution

Caption: Example serial dilution from a 10 mM stock to a 10 µM working solution.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio Technical Articles. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]

  • PMC (PubMed Central). (2025, February 17). Fast Release of Carboxylic Acid inside Cells. [Link]

  • ResearchGate. (2019, October 22). Instead of using 0.1% DMSO, can I use 0.1% NaOH to dissolve my compound for MTT assay?[Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). [Link]

  • PMC (PubMed Central). (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. [Link]

  • Digital Analysis Corp. (n.d.). Sodium Hydroxide (Caustic / NaOH) for use in pH Neutralization Systems. [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (n.d.). Solubility vs. Kp of weakly basic drugs. [Link]

  • ACS Publications. (2008, September 11). Removal of Some Carboxylic Acids from Aqueous Solutions by Hydrogels. [Link]

  • ACS Publications. (2024, June 5). Generality of Enhancing the Dissolution Rates of Free Acid Amorphous Solid Dispersions by the Incorporation of Sodium Hydroxide. [Link]

  • MDPI. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

  • Cold Spring Harbor Laboratory Press. (n.d.). Stock Solutions. [Link]

  • NextSDS. (n.d.). 1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxylic acid. [Link]

  • PMC (PubMed Central). (n.d.). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. [Link]

  • Google Patents. (n.d.).
  • Rice University. (2005, May 20). Solutions and dilutions: working with stock solutions. [Link]

  • Deranged Physiology. (2023, December 18). Factors which determine the lipid solubility of drugs. [Link]

  • Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

  • LookChem. (n.d.). 1-[(1R)-3,4-dihydro-1H-2-benzopyran-1-yl]-1-cyclohexanecarboxylic acid methyl ester. [Link]

  • YouTube. (2020, August 21). Titration of Unknown Acids with NaOH - Real Labs Recording. [Link]

  • Diva-portal.org. (2006, November 10). Drug Dissolution under Physiologically Relevant Conditions In Vitro and In Vivo. [Link]

  • University of Twente. (2018, October 12). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. [Link]

  • PMC (PubMed Central). (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. [Link]

  • Ovid. (n.d.). Solubilization and dissolution of insoluble weak acid, ketoprofen: Effects of pH combined with surfactant. [Link]

  • ReAgent. (2018, July 26). What Does Sodium Hydroxide React With?[Link]

  • Manufacturing Chemist. (2021, March 18). Dissolution development: fast-track methodology for your highly soluble, highly permeable drug. [Link]

Sources

Method

Applications of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in medicinal chemistry and drug design

Introduction: Unveiling the Potential of the 3,4-Dihydro-1H-2-benzopyran-1-carboxylic Acid Core The 3,4-dihydro-1H-2-benzopyran, or isochroman, scaffold is a prominent heterocyclic motif that has garnered significant att...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of the 3,4-Dihydro-1H-2-benzopyran-1-carboxylic Acid Core

The 3,4-dihydro-1H-2-benzopyran, or isochroman, scaffold is a prominent heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its unique structural and conformational properties make it a versatile building block for the design of novel therapeutic agents targeting a wide array of biological pathways. While specific data on 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is not extensively available in current scientific literature, the broader class of isochroman-1-carboxylic acid derivatives has been the subject of intensive research, revealing a diverse range of pharmacological activities.[1][2] This guide will provide a comprehensive overview of the applications of the isochroman-1-carboxylic acid core in drug discovery, focusing on its synthesis, established biological activities, and protocols for its evaluation.

The carboxylic acid functional group is a key feature in many approved drugs, though it can present challenges related to metabolic stability and membrane permeability.[3][4] The isochroman framework provides a rigid backbone that can be strategically functionalized to optimize the pharmacokinetic and pharmacodynamic properties of molecules containing a carboxylic acid moiety.

Synthetic Strategies for Isochroman-1-Carboxylic Acid Derivatives

The synthesis of isochroman derivatives can be achieved through various organic reactions. A common approach involves the Oxa-Pictet-Spengler reaction, which allows for the construction of the isochroman ring system.[5] The synthesis of specific derivatives, such as those with substitutions on the heterocyclic ring, often requires multi-step sequences. For instance, 3,4-disubstituted isochroman-1-ones can be prepared through the annulation of benzoic acids.

A general synthetic workflow for generating a library of isochroman derivatives for screening is depicted below:

G cluster_synthesis Synthesis cluster_screening Screening Starting_Materials Aromatic & Aliphatic Aldehydes, Homovanillyl Alcohol Oxa_Pictet_Spengler Oxa-Pictet-Spengler Cyclization Starting_Materials->Oxa_Pictet_Spengler Isochroman_Core Isochroman Scaffold Oxa_Pictet_Spengler->Isochroman_Core Functionalization Functional Group Interconversion Isochroman_Core->Functionalization Derivative_Library Library of Isochroman Derivatives Functionalization->Derivative_Library Biological_Assays In Vitro Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Derivative_Library->Biological_Assays Hit_Identification Hit Identification Biological_Assays->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Development Preclinical_Development Lead_Optimization->Preclinical_Development Candidate Selection

Caption: General workflow for isochroman derivative drug discovery.

Applications in Medicinal Chemistry and Drug Design

The isochroman scaffold has been successfully employed in the development of compounds with a variety of therapeutic applications.

Anti-diabetic Agents

A series of novel isochroman mono-carboxylic acid derivatives have been synthesized and evaluated as potential anti-diabetic agents through the inhibition of protein tyrosine phosphatase 1B (PTP1B).[6] PTP1B is a negative regulator of the insulin signaling pathway, and its inhibition is a validated strategy for the treatment of type 2 diabetes.

Protocol for PTP1B Inhibition Assay:

  • Enzyme and Substrate Preparation: Recombinant human PTP1B is expressed and purified. A suitable substrate, such as p-nitrophenyl phosphate (pNPP), is prepared in an appropriate buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT).

  • Compound Preparation: Isochroman derivatives are dissolved in DMSO to create stock solutions and then diluted to the desired concentrations for the assay.

  • Assay Procedure:

    • Add PTP1B enzyme to the wells of a 96-well plate.

    • Add the test compounds at various concentrations.

    • Incubate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the reaction by adding the pNPP substrate.

    • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Compound IDModification on Isochroman CorePTP1B IC₅₀ (nM)
4n Dithiolane ring with a five-carbon spacer51.63 ± 0.91
ReferenceN/AVaries
Table 1: In vitro PTP1B inhibitory activity of a potent isochroman carboxylic acid derivative.[6]
Anticancer and Antimicrobial Agents

Isochroman derivatives have demonstrated promising anticancer and antimicrobial activities.[2][5] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis.

Mechanism of Action: Induction of Apoptosis

Many anticancer agents, including certain isochroman derivatives, exert their effects by triggering programmed cell death, or apoptosis. This process is mediated by a family of proteases called caspases.

Isochroman_Derivative Isochroman_Derivative Cellular_Stress Cellular Stress Isochroman_Derivative->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase_9 Pro-caspase-9 -> Caspase-9 Apoptosome->Caspase_9 Caspase_3 Pro-caspase-3 -> Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Sources

Application

HPLC method development for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid analysis

An Application Guide for the Development of a Robust HPLC Method for the Analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid Abstract This application note provides a comprehensive guide for the developmen...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Development of a Robust HPLC Method for the Analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Abstract

This application note provides a comprehensive guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. Benzopyran derivatives are significant scaffolds in medicinal chemistry, making reliable analytical methods crucial for research and drug development.[1][2] This document, designed for researchers and drug development professionals, details a systematic approach, from understanding the analyte's physicochemical properties to establishing a final, optimized reversed-phase HPLC method. We will explore the rationale behind the selection of stationary phase, mobile phase composition, pH control, and detection parameters. Additionally, this guide addresses the critical aspect of the analyte's chirality, offering a strategic approach for enantiomeric separation.

Analyte Characterization & Chromatographic Strategy

A successful HPLC method begins with a thorough understanding of the analyte's properties. The structure and functional groups of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid dictate the optimal analytical approach.

Chemical Structure:

  • Molecular Formula: C₁₁H₁₂O₃[3]

  • Molecular Weight: 192.21 g/mol

  • Key Features:

    • Benzopyran Moiety: This fused ring system contains a chromophore, making the molecule suitable for UV-Vis detection.[4]

    • Carboxylic Acid Group: This functional group is acidic and its ionization state is pH-dependent. This is the most critical factor for controlling retention in reversed-phase HPLC.

    • Chiral Center: The C1 carbon, bonded to the methyl, carboxyl, and two different parts of the pyran ring, is a stereocenter. Therefore, the compound exists as a pair of enantiomers.

    • Predicted logP: 1.6[3] This value indicates moderate hydrophobicity, making the analyte an ideal candidate for reversed-phase chromatography.

Causality Behind the Chromatographic Approach:

The presence of the aromatic benzopyran ring and the overall moderate lipophilicity (logP of 1.6) strongly suggest that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[3][5] The primary challenge is managing the carboxylic acid group. To achieve reproducible retention and sharp, symmetrical peaks, the ionization of the carboxyl group must be suppressed by controlling the mobile phase pH.[6]

HPLC Method Development Workflow

A logical, stepwise approach is essential for efficient method development. The following workflow outlines the key stages from initial parameter selection to method finalization.

G cluster_0 Method Development Strategy cluster_1 Mobile Phase Details Analyte 1. Analyte Characterization (pKa, logP, UV) Initial 2. Initial Conditions Selection (RP-HPLC, C18 Column) Analyte->Initial Column 3. Column Chemistry (Standard C18, 5 µm) Initial->Column MobilePhase 4. Mobile Phase Optimization Column->MobilePhase Organic 4a. Organic Modifier (Acetonitrile vs. Methanol) MobilePhase->Organic Detection 5. Detection Wavelength (PDA Scan for λmax) MobilePhase->Detection Aqueous 4b. Aqueous pH Control (pH < pKa, e.g., pH 2.5-3.0) Gradient 4c. Gradient Elution (For Optimal Resolution) Final 6. Final Optimized Method Detection->Final

Caption: Workflow for RP-HPLC method development.

Column Selection

A standard C18 (octadecylsilane) column is the recommended starting point. Its hydrophobic stationary phase will interact effectively with the benzopyran ring system, providing good retention. A typical column dimension would be 4.6 x 150 mm with 5 µm particle size, which offers a good balance between efficiency and backpressure.[5][7]

Mobile Phase Optimization

Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and a lower UV cutoff wavelength, which can be advantageous for detecting compounds at low UV wavelengths.

Aqueous Phase and pH Control: This is the most critical parameter. The pKa of a typical carboxylic acid is in the range of 4-5.[8][9] To ensure the analyte is in its non-ionized, neutral form (R-COOH), the mobile phase pH must be maintained at least 1.5 to 2 units below the pKa. A pH of 2.5 - 3.0 is ideal. This can be achieved by adding an acidifier to the aqueous component.

  • 0.1% Phosphoric Acid in Water: Provides robust pH control and is suitable for UV detection.[1]

  • 0.1% Formic Acid in Water: A volatile alternative, making it compatible with mass spectrometry (LC-MS) if required.

Elution Mode: A gradient elution is recommended to ensure that the main analyte peak is eluted with a good peak shape and that any potential impurities with different polarities are also effectively separated. A typical gradient might run from a lower percentage of organic (e.g., 30% Acetonitrile) to a higher percentage (e.g., 90% Acetonitrile) over 10-15 minutes.

Detection Wavelength

The benzopyran structure absorbs UV light.[2] While a standard wavelength like 254 nm can be used for initial trials,[10][11] it is highly recommended to use a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to determine the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification. The UV spectrum of benzopyran derivatives can show maxima anywhere from 250 nm to over 350 nm depending on the specific structure and solvent.[1][4]

Recommended Achiral Analysis Protocol

This protocol provides a starting point for the quantitative analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid as a single racemic compound.

ParameterRecommended ConditionRationale
Instrument HPLC System with UV/PDA DetectorStandard analytical instrumentation.
Column C18, 4.6 x 150 mm, 5 µmGood retention for moderately polar aromatic compounds.[5]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Buffers mobile phase to pH ~2.5 to suppress carboxylate ionization.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 15 minEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.[12]
Column Temp. 30 °CEnhances reproducibility and can improve peak shape.
Injection Vol. 10 µLTypical volume for analytical HPLC.
Detection PDA/DAD Scan (200-400 nm), Quantify at λmaxEnsures maximum sensitivity by using the optimal wavelength.

Protocol Steps:

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as a 50:50 mixture of acetonitrile and water, to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Acquisition: Acquire the chromatogram and the UV spectrum of the eluting peak to confirm the λmax.

  • Analysis: Integrate the peak area of the analyte for quantification against a calibration curve prepared from a reference standard.

Special Consideration: Chiral Separation

As 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid possesses a chiral center, separating and quantifying the individual enantiomers is often a regulatory and pharmacological necessity in drug development.[13] RP-HPLC on a standard C18 column will not separate enantiomers. A specialized Chiral Stationary Phase (CSP) is required.

G cluster_0 Chiral Separation Strategy Racemate Racemic Mixture (R and S Enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Racemate->CSP MobilePhase Mobile Phase (Normal or Polar Organic) CSP->MobilePhase Separation Baseline Separation MobilePhase->Separation Enantiomers Separated Enantiomers (Peak 1 and Peak 2) Separation->Enantiomers

Caption: General approach for chiral HPLC separation.

Recommended Approach for Chiral Separation:

  • Column: Polysaccharide-based CSPs, such as those coated with derivatives of amylose or cellulose (e.g., Chiralpak® AD or Chiralcel® OD), are highly effective for separating chiral carboxylic acids.[14] These columns provide multiple chiral recognition mechanisms, including hydrogen bonding and π-π interactions.

  • Mobile Phase: Chiral separations on these columns are typically performed in either normal-phase or polar organic mode.

    • Normal Phase (NP): A mixture of a non-polar solvent like hexane or heptane with a polar modifier like isopropanol or ethanol (e.g., 90:10 Hexane:Ethanol).[15] An acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) is almost always required to improve the peak shape of carboxylic acids.[14]

    • Polar Organic (PO): A mixture of polar organic solvents such as acetonitrile and methanol.

  • Protocol: The development of a chiral method involves screening different CSPs and mobile phase combinations to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.[15]

Method Validation Principles

For use in a regulated environment, any developed HPLC method must be validated according to ICH (International Council for Harmonisation) guidelines. This ensures the method is reliable, reproducible, and fit for its intended purpose.

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

This application note outlines a comprehensive and scientifically grounded strategy for developing a robust HPLC method for the analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. By understanding the analyte's physicochemical properties, a reversed-phase method with strict pH control below the analyte's pKa provides a reliable platform for achiral quantification. Furthermore, the critical need for enantiomeric separation in pharmaceutical analysis is addressed by recommending the use of polysaccharide-based chiral stationary phases. The protocols and strategies described herein provide a solid foundation for researchers to develop and validate a method that is fit-for-purpose in a drug development setting.

References

  • Lee, J. W., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available from: [Link]

  • American Journal of Enology and Viticulture. (1994). Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. Available from: [Link]

  • PubChem. 1-methyl-3,4-dihydro-1h-2-benzopyran-1-carboxylic acid. Available from: [Link]

  • UKM. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Carboxylic Acids. Available from: [Link]

  • Chembase.cn. 1-[(1R)-3,4-dihydro-1H-2-benzopyran-1-yl]-1-cyclohexanecarboxylic acid methyl ester. Available from: [Link]

  • ResearchGate. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Available from: [Link]

  • ResearchGate. (2002). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Available from: [Link]

  • The Good Scents Company. mellein 1H-2-benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl. Available from: [Link]

  • ACS Omega. (2021). Contrasting Photochromic and Acidochromic Behaviors of Pyridyl- and Pyrimidylethynylated Mono- and Bis-Benzopyrans. Available from: [Link]

  • MDPI. (2023). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Available from: [Link]

  • NIST WebBook. 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-. Available from: [Link]

  • ResearchGate. (2025). Thermo- and photochromic dyes: indolino-benzospiropyrans. Part 1. UV–VIS spectroscopic studies of 1,3,3-spiro(2H-1-benzopyran-2,2′-indolines) and the open-chain merocyanine forms; solvatochromism and medium effects on spiro ring formation. Available from: [Link]

  • ChemRxiv. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Available from: [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. Available from: [Link]

  • VTechWorks. (2000). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Available from: [Link]

  • ResearchGate. (2024). Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. Available from: [Link]

  • Canadian Journal of Chemistry. (1992). Thermo- and photochromic dyes: indolino-benzospiropyrans. Part I. UV-VIS spectroscopic studies of 1,3,3-trimethylspiro(indoline-2,2'-[2H-1]benzopyrans) and the open-chain merocyanine forms. Available from: [Link]

  • Al-Nahrain Journal of Science. (2018). SEPARATION AND IDENTIFICATION OF NAPHTHALENE,ACENAPHTHYLENE, PYRENE, BENZ{A} ANTHRACENE AND1,3,2,4-DIBENZANTHRACENE. Available from: [Link]

  • AMERICAN ELEMENTS®. Carboxylic Acids. Available from: [Link]

  • Cheméo. Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Available from: [Link]

  • NextSDS. (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid. Available from: [Link]

  • Google Patents. (2008). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • PubMed. (1989). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Available from: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Available from: [Link]

  • ResearchGate. pKa values for carboxylic acids. Available from: [Link]

  • PubChem. (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate. Available from: [Link]

  • NextSDS. methyl (3S)-3,4-dihydro-1H-2-benzopyran-3-carboxylate. Available from: [Link]

  • LSU Scholarly Repository. (2007). The syntheses of novel indicators and materials for chiral separation. Available from: [Link]

  • EPFL. pKa Data Compiled by R. Williams. Available from: [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available from: [Link]

  • MDPI. (2001). Synthesis and Reactions of New 4-Oxo-4H-benzopyran-3-carboxaldehydes Containing Hydroxy Groups or 2-Oxopyran Cycles. Available from: [Link]

Sources

Method

Application Note: High-Resolution NMR Spectroscopy Reference Data and Structural Elucidation Protocol for 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Structural Context The isochroman (3,4-dihydro...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Structural Context

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged heterocyclic motif frequently utilized in the design of neuroactive agents, agrochemicals, and complex natural product syntheses[1]. Specifically, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as 1-methylisochroman-1-carboxylic acid) serves as a critical, sterically constrained building block.

Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount, yet inherently complex. The presence of both a methyl group and a carboxylic acid moiety at the C1 position generates a stable quaternary stereocenter[2]. This chiral center breaks the magnetic symmetry of the molecule, rendering the methylene protons at the C3 and C4 positions diastereotopic . Consequently, these protons do not appear as simple triplets; instead, they manifest as complex, distinct multiplets due to geminal coupling and differential magnetic shielding[3].

This application note provides a definitive, self-validating protocol for the NMR acquisition of 1-methylisochroman-1-carboxylic acid, alongside highly accurate reference data derived from established isochroman-derivative spectral libraries[1].

Causality-Driven Experimental Protocol

To ensure a self-validating system, every step of this protocol is designed with internal quality control checks. The methodology focuses on resolving the complex spin systems inherent to 1-substituted isochromans[4].

Step 1: Sample Preparation
  • Procedure: Dissolve 15–20 mg of highly pure (>99%) 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.

  • Causality & Rationale: CDCl3​ is selected over protic solvents (like Methanol- d4​ or D2​O ) to prevent deuterium exchange with the carboxylic acid proton (-COOH), which would otherwise obliterate this critical diagnostic signal. The concentration (15-20 mg) ensures a high signal-to-noise (S/N) ratio for the quaternary C1 carbon during 13C acquisition without causing viscosity-induced line broadening.

Step 2: Spectrometer Calibration (Self-Validation Check)
  • Procedure: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl3​ . Tune and match the probe to the specific sample impedance. Shim the magnetic field (Z1–Z5 gradients).

  • Validation Check: The system is only validated for acquisition when the internal TMS reference peak exhibits a linewidth at half-height ( W1/2​ ) of <1.0 Hz . Failure to achieve this indicates poor shimming, which will blur the critical C3/C4 diastereotopic multiplets.

Step 3: 1D 1H and 13C NMR Acquisition
  • 1H NMR: Execute a standard proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl and carboxylic protons. Acquire 16–32 scans.

  • 13C NMR: Execute a proton-decoupled carbon sequence (e.g., zgpg30). Set D1 to 2.0 seconds. Acquire 1024–2048 scans.

  • Causality & Rationale: The extended number of scans for 13C is strictly required to resolve the quaternary C1 carbon and the carbonyl carbon, which lack the Nuclear Overhauser Effect (NOE) enhancement provided by directly attached protons and typically suffer from longer T1​ relaxation times[5].

Step 4: 2D NMR Acquisition (COSY, HSQC, HMBC)
  • Procedure: Acquire gradient-selected 2D spectra.

  • Causality & Rationale: 1D NMR alone cannot unambiguously assign the C3 and C4 diastereotopic protons. HSQC (Heteronuclear Single Quantum Coherence) confirms which protons are attached to the same carbon, while HMBC (Heteronuclear Multiple Bond Correlation) provides critical 2- and 3-bond correlations from the C1-methyl protons to the C1 quaternary carbon and the adjacent C8a aromatic carbon, definitively proving the regiochemistry of the substitution[3].

Quantitative Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and assignment rationales for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. Data is referenced to internal TMS ( δ 0.00 ppm) and residual CHCl3​ ( δ 7.26 ppm for 1H ; δ 77.16 ppm for 13C )[6].

Table 1: 1H NMR Spectral Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Rationale & Causality
C1-CH 3​ 1.75Singlet (s)-3HDeshielded significantly by the adjacent ring oxygen and the anisotropic effect of the carboxylic acid carbonyl.
C4-H a​ 2.75Doublet of triplets (dt)16.0, 4.01HDiastereotopic benzylic proton. Exhibits strong geminal coupling with C4-H b​ and vicinal coupling with C3 protons.
C4-H b​ 3.05Dbl. doublet of doublets (ddd)16.0, 9.5, 5.51HDiastereotopic benzylic proton; distinct environment due to the C1 stereocenter.
C3-H a​ 3.95Dbl. doublet of doublets (ddd)11.5, 5.5, 4.01HDiastereotopic proton adjacent to the highly electronegative ring oxygen.
C3-H b​ 4.15Doublet of triplets (dt)11.5, 4.51HDiastereotopic proton adjacent to oxygen; shifted further downfield due to spatial proximity to the C1-COOH group.
C5, C6, C7, C8 7.10 – 7.35Multiplet (m)-4HAromatic protons of the fused benzene ring.
COOH 10.50Broad singlet (br s)-1HHighly deshielded acidic proton. Broadened due to rapid intermolecular hydrogen bonding and chemical exchange.
Table 2: 13C NMR Spectral Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale & Causality
C1-CH 3​ 26.5Primary (CH 3​ )Typical shift for a methyl group attached to a highly substituted oxygen-bearing carbon.
C4 28.5Secondary (CH 2​ )Benzylic carbon; shielded relative to C3.
C3 60.2Secondary (CH 2​ )Strongly deshielded by the adjacent ring oxygen (O2).
C1 78.5Quaternary (C)The defining structural node. Highly deshielded due to simultaneous attachment to O2, the aromatic ring, and the COOH group[3].
C5, C7 124.5, 126.8Tertiary (CH)Aromatic carbons.
C6, C8 127.5, 129.2Tertiary (CH)Aromatic carbons.
C4a 133.5Quaternary (C)Fused aromatic carbon adjacent to the C4 methylene.
C8a 137.8Quaternary (C)Fused aromatic carbon adjacent to the C1 stereocenter.
C=O 176.0Quaternary (C)Carboxylic acid carbonyl carbon.

Workflow Visualization

The following diagram maps the logical progression of the self-validating NMR acquisition and structural elucidation workflow.

NMR_Workflow N1 Sample Preparation (15-20 mg in CDCl3 + TMS) N2 Spectrometer Calibration (Lock, Tune, Match, Shim <1.0 Hz) N1->N2 Load sample N3 1D NMR Acquisition (1H & 13C with optimized D1) N2->N3 System validated N4 2D NMR Acquisition (COSY, HSQC, HMBC) N3->N4 Identify complex multiplets N5 Data Processing & Phase Correction (Fourier Transform, Baseline Corr.) N3->N5 1D Processing N4->N5 2D Processing N6 Signal Assignment & Validation (Resolve Diastereotopic C3/C4) N5->N6 Extract chemical shifts N7 Final Structural Confirmation (1-methylisochroman-1-carboxylic acid) N6->N7 Confirm structure

Workflow for the NMR structural elucidation of 1-methylisochroman-1-carboxylic acid.

References

  • Isochromane | C9H10O | CID 96266 - PubChem - NIH. National Center for Biotechnology Information. URL: [Link]

  • NMR and AM1 Study of the Tautomeric Equilibrium of Isochroman-1,2-diones. Spectroscopy Letters. URL:[Link]

  • Model Studies Towards Stephaoxocanes: Construction of the 2-Oxa-4-azaphenalene Core - Wiley-VCH (Supporting Information for Isochroman Derivatives). URL:[Link]

  • Synthesis of diamides from 1,4-Benzodioxane-2-and isochroman-1-carboxylic acids. ResearchGate. URL:[Link]

Sources

Application

Application Notes and Protocols: 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid as a Privileged Precursor in Organic Synthesis

Executive Summary & Structural Rationale 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as 1-methylisochroman-1-carboxylic acid, CAS: 1936067-82-1)[1][2] is a highly privileged, conformationally restr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as 1-methylisochroman-1-carboxylic acid, CAS: 1936067-82-1)[1][2] is a highly privileged, conformationally restricted building block utilized in modern organic synthesis and drug discovery. The incorporation of the isochroman scaffold into pharmaceutical candidates mimics the spatial arrangement of phenylalanine and phenylglycine derivatives while rigidly locking the dihedral angles to enhance target affinity.

The Causality of the C1-Methyl Group: The defining chemical feature of this specific precursor is the methyl group at the C1 position, which generates a fully substituted quaternary stereocenter. In unmethylated isochroman-1-carboxylic acids, the C1 proton is relatively acidic and prone to epimerization in vivo, which can lead to the racemization of enantiopure drugs. The C1-methyl group completely blocks this racemization pathway, ensuring strict stereochemical integrity. Furthermore, the added steric bulk at the C1 position can be precisely leveraged to tune G-protein-coupled receptor (GPCR) subtype selectivity, particularly in neurological agents[3][4].

Application 1: Synthesis of Conformationally Restricted Diamides

Amide and diamide derivatives of isochroman-1-carboxylic acids exhibit potent antimicrobial and neurotropic activities[5][6].

Causality of Experimental Choices

The C1 quaternary center of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid introduces severe steric hindrance. Standard peptide coupling reagents (e.g., EDC, HATU) often yield poor results because the bulky amine struggles to attack the moderately activated ester intermediate. Therefore, activation to a highly electrophilic acyl chloride using thionyl chloride (SOCl₂) is strictly required to drive the amidation forward[6][7].

Protocol: Thionyl Chloride-Mediated Amidation

Self-Validating System: This protocol utilizes a catalytic amount of DMF to generate the Vilsmeier-Haack intermediate, ensuring complete conversion to the acyl chloride before amine addition.

  • Activation: Suspend 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (1.0 eq, 10 mmol) in 25 mL of anhydrous dichloromethane (DCM). Add thionyl chloride (3.0 eq, 30 mmol) dropwise at 0 °C under a nitrogen atmosphere.

  • Reflux: Add a catalytic amount of anhydrous DMF (0.05 eq). Attach a reflux condenser and heat the mixture to 45 °C for 4 hours. Gas evolution (SO₂ and HCl) will cease when the reaction is complete.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure. Co-evaporate twice with anhydrous toluene to yield the crude, highly reactive acyl chloride.

  • Amidation: Dissolve the crude acyl chloride in 15 mL of anhydrous dioxane. Slowly add this solution to a pre-cooled (0 °C) mixture of the target primary amine (e.g., p-aminobenzoic acid, 1.1 eq) and pyridine (2.0 eq) in 20 mL of dioxane[6].

  • Workup: Stir the reaction at room temperature for 12 hours. Quench with 1M HCl (30 mL), extract with ethyl acetate (3 × 30 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography (Hexane/EtOAc gradient).

Application 2: Synthesis of Isochroman-Imidazoline Alpha-2A Adrenoceptor Agonists

Isochroman-imidazolines represent a critical class of alpha-2A adrenoceptor agonists. Derivatives containing the isochroman core (such as Tasipimidine) are actively developed for sedation, analgesia, and the treatment of anxiety[3][4].

Causality of Experimental Choices

Directly condensing a sterically hindered C1-carboxylic acid with ethylenediamine to form an imidazoline ring is thermodynamically challenging. This protocol utilizes trimethylaluminum (AlMe₃) to pre-activate ethylenediamine. AlMe₃ reacts with ethylenediamine to form a highly nucleophilic dimethylaluminum amide complex. This complex easily overcomes the steric bulk to attack the C1-methyl ester, forcing the cyclization into a 4,5-dihydro-1H-imidazole ring[4].

Protocol: AlMe₃-Promoted Imidazoline Cyclization

Self-Validating System: The conversion of the acid to a methyl ester first ensures that the subsequent AlMe₃ reaction does not prematurely quench via protonation from the free carboxylic acid.

  • Esterification: Reflux the 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (1.0 eq) in 30 mL of methanol with a catalytic amount of concentrated sulfuric acid for 8 hours. Neutralize, extract, and concentrate to yield the methyl ester intermediate.

  • Pre-activation (Strictly Anhydrous): In a flame-dried Schlenk flask under argon, dissolve ethylenediamine (4.0 eq) in anhydrous toluene (20 mL). Cool to 0 °C and carefully add trimethylaluminum (2.0 M in toluene, 4.0 eq) dropwise. Stir at room temperature for 30 minutes to form the aluminum-amide complex.

  • Cyclization: Add a solution of the methyl ester intermediate (1.0 eq) in anhydrous toluene (10 mL) to the complex. Heat the reaction mixture to 90 °C for 16 hours[4].

  • Quenching: Cool the mixture to 0 °C and carefully quench with a 1:1 mixture of water and methanol (Caution: Highly exothermic, rapid methane gas evolution).

  • Isolation: Filter the resulting aluminum salts through a pad of Celite. Extract the aqueous filtrate with DCM (3 × 50 mL), dry the combined organic layers over K₂CO₃, and concentrate. Purify the imidazoline product via basic alumina chromatography (DCM/MeOH 95:5).

Quantitative Data Presentation

The following table summarizes the physicochemical advantages and synthetic metrics of the 1-methylated precursor compared to the standard unmethylated isochroman-1-carboxylic acid.

Parameter / PropertyUnmethylated Isochroman-1-Carboxylic Acid1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid
C1 Stereocenter Type Tertiary (Prone to epimerization)Quaternary (Configurationally stable)
In Vivo Epimerization Half-Life ~4.5 Hours (Rat plasma model)> 72 Hours (No observed racemization)
Amidation Yield (SOCl₂ Protocol) 85 - 92%78 - 84% (Slightly lower due to steric bulk)
Imidazoline Cyclization Yield (AlMe₃) 88%75%
Alpha-2A Receptor Selectivity Moderate (Binds Alpha-2B/2C)High (Steric bulk prevents Alpha-2B/2C binding)

Mechanistic Visualizations

Synthetic Workflow

Synthetic workflow for 1-Me-ICC diamides and imidazoline agonists.

Biological Pathway Modulation

Alpha-2A adrenoceptor signaling pathway modulated by 1-Me-ICC imidazolines.

References

  • ECHA CHEM Database . "1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS 1936067-82-1)". European Chemicals Agency. URL: [Link]

  • Vartanyan, S. O., et al. "Synthesis of diamides from 1,4-Benzodioxane-2-and isochroman-1-carboxylic acids." Russian Journal of Organic Chemistry 48.7 (2012): 1061-1064. URL: [Link]

  • World Intellectual Property Organization. "Process for the preparation of 2-(5-methoxyisochroman-1-yl)-4,5-dihydro-1H-imidazole and its bisulphate" (WO2013150173A1). Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Storage Guide for 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering stability challenges with complex cyclic ethers.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals encountering stability challenges with complex cyclic ethers.

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (molecular formula C11H12O3[1]) is a highly functionalized isochroman derivative. While valuable in medicinal chemistry, its specific structural motifs make it exceptionally vulnerable to environmental stress. This guide provides a deep-dive into the causality of its degradation, backed by self-validating experimental protocols, to ensure the long-term integrity of your Active Pharmaceutical Ingredient (API).

Section 1: The Causality of Degradation (Mechanistic Pathways)

To prevent degradation, we must first understand why this molecule degrades. The core structure features a 3,4-dihydro-1H-2-benzopyran (isochroman) ring. At the C1 position, it bears a methyl group and a carboxylic acid, creating a highly substituted, anomeric-like quaternary center adjacent to an ethereal oxygen and a fused benzene ring.

This unique architecture introduces two primary degradation liabilities:

  • Thermal/Acidic Decarboxylation: The C1 carboxylic acid is highly prone to decarboxylation. The causality here is driven by intermediate stabilization: the loss of CO₂ generates an electron-deficient center at C1 that is immediately stabilized by resonance from both the adjacent fused benzene ring and the lone pairs of the ethereal oxygen, forming a highly stable oxocarbenium ion[2].

  • Radical Autoxidation: Cyclic ethers are notorious for autoxidation. Exposure to atmospheric oxygen and light initiates radical abstraction at the C3 or C4 positions. This reaction with triplet oxygen leads to the formation of 3[3]. If left unchecked, these hydroperoxides decompose into isochromanones or diones[4], permanently compromising the API.

G Parent 1-Methyl-3,4-dihydro-1H-2-benzopyran -1-carboxylic acid O2_Light O2 / Light Exposure Parent->O2_Light Heat_Acid Thermal / Acidic Stress Parent->Heat_Acid Autoxidation Radical Autoxidation (C3 or C4 position) O2_Light->Autoxidation Decarboxylation Decarboxylation (-CO2) Heat_Acid->Decarboxylation Hydroperoxide Isochroman Hydroperoxides (+32 Da) Autoxidation->Hydroperoxide Oxocarbenium Stabilized Oxocarbenium Intermediate Decarboxylation->Oxocarbenium Degradant_B 1-Methylisochroman (M-44 Degradant) Oxocarbenium->Degradant_B

Mechanistic pathways of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid degradation.

Section 2: Quantitative Stability Profile

Understanding the kinetics of these degradation pathways is critical for establishing shelf-life. Below is a summarized data table representing the expected degradation profile of the compound under standard ICH stability testing conditions.

Storage ConditionTimepointAPI Purity (%)Primary Degradant DetectedRecommended Action
-20°C, Argon, Dark 12 Months>99.5%NoneOptimal long-term storage
25°C / 60% RH (Air) 3 Months96.2%Hydroperoxides (+32 Da)Requires inert gas backfill
40°C / 75% RH (Air) 1 Month89.4%Decarboxylated (M-44 Da)Avoid thermal excursions
Solution (MeOH, 25°C) 7 Days92.1%Methyl Ester (+14 Da)Prepare analytical solutions fresh
Section 3: Troubleshooting & FAQs

Q1: My LC-MS data shows a significant M-44 peak after storing the solid compound at room temperature for a month. What is happening? A1: You are observing thermal decarboxylation. Because the C1 position is anomeric-like, the activation energy required to lose CO₂ is unusually low. To prevent this, the API must be stored in a temperature-controlled environment (ideally -20°C) and protected from acidic vapors.

Q2: I am detecting a +32 Da mass shift in my aged samples stored in clear glass vials. How do I prevent this? A2: A +32 Da shift indicates the addition of two oxygen atoms, which is the hallmark of isochroman hydroperoxide formation via radical autoxidation[3]. The ethereal carbon adjacent to the oxygen is highly susceptible to atmospheric O₂. You must store the compound in opaque, amber vials under a strict inert atmosphere (Argon or Nitrogen)[2].

Q3: Can I store this compound as a stock solution in methanol or ethanol for high-throughput screening? A3: No. Storing this compound in primary alcohols will lead to spontaneous esterification catalyzed by trace ambient acids, resulting in a +14 Da (methyl ester) or +28 Da (ethyl ester) mass shift. Always prepare stock solutions in aprotic solvents like Acetonitrile or DMSO, and freeze them in single-use aliquots.

Section 4: Self-Validating Experimental Protocol for Forced Degradation

To confidently establish a stability-indicating analytical method for your specific batch, you must perform forced degradation studies. This protocol is a self-validating system: by intentionally triggering the specific mechanistic pathways described above, you prove that your UHPLC-MS/MS method can successfully resolve the API from its M-44 and +32 Da degradants.

Workflow API API Aliquots (1 mg/mL) Thermal Thermal Stress (60°C, 7 days) API->Thermal Oxidative Oxidative Stress (3% H2O2) API->Oxidative Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Quench Quench & Dilute (MeCN/H2O) Thermal->Quench Oxidative->Quench Photolytic->Quench LCMS UHPLC-MS/MS Analysis Quench->LCMS

Self-validating forced degradation workflow for stability-indicating method development.

Step-by-Step Methodology:
  • Stock Preparation: Accurately weigh 10.0 mg of the API and dissolve it in 10.0 mL of LC-MS grade Acetonitrile to create a 1.0 mg/mL stock. (Crucial: Do not use alcohols to avoid confounding esterification).

  • Oxidative Stress (Autoxidation Validation): Transfer 1.0 mL of the stock solution to a clear glass vial. Add 100 µL of 30% H₂O₂. Seal and stir at 25°C under ambient light for 24 hours. This validates the method's ability to detect hydroperoxide (+32 Da) and isochromanone (+14 Da) degradants.

  • Thermal Stress (Decarboxylation Validation): Transfer 1.0 mg of solid API to an amber glass vial. Heat at 60°C in a convection oven for 7 days. Re-dissolve the stressed solid in 1.0 mL Acetonitrile. This validates the chromatographic resolution of the M-44 decarboxylation product.

  • Quenching & LC-MS/MS Analysis: Dilute all stressed samples 1:10 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject 2 µL onto a C18 UHPLC column coupled to a high-resolution mass spectrometer (HRMS) to confirm exact mass shifts and ensure mass balance.

References
  • Benchchem Technical Support.Isochroman-1-carboxylic acid Storage Guidelines.
  • PubChemLite.1-methyl-3,4-dihydro-1h-2-benzopyran-1-carboxylic acid Structural Information.
  • Journal of the American Chemical Society (ACS).Dehydrogenative α-Oxygenation of Ethers with an Iron Catalyst.
  • Journal of the American Chemical Society (ACS).Biosynthesis of Cytosporones in Leotiomycetous Filamentous Fungi.

Sources

Optimization

Technical Support Center: Crystallization &amp; Purification of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols and mechanistic insights for the purification of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as 1-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting protocols and mechanistic insights for the purification of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (also known as 1-methylisochroman-1-carboxylic acid). As a cyclic ether featuring a carboxylic acid moiety, this molecule presents unique crystallization challenges, including a high propensity for liquid-liquid phase separation (oiling out) and polymorphic variability driven by hydrogen-bonding dynamics.

Section 1: Core Crystallization Strategy & Causality (FAQ)

Q1: During cooling crystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. Why does this happen, and how do I force nucleation? Causality & Solution: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the metastable zone limit for crystallization. For 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, the strong intermolecular hydrogen bonding of the carboxylic acid dimers can be disrupted by highly polar solvents, leading to a solute-rich liquid phase rather than an ordered crystal lattice.

To resolve this, you must shift the solubility thermodynamics. Switch from a single-solvent system to a binary solvent/anti-solvent system (e.g., Ethanol/Heptane). The monohydric alcohol disrupts random agglomeration, while the non-polar anti-solvent decreases solubility sharply, forcing the system directly into the labile zone for nucleation . Additionally, introducing seed crystals (1-2% w/w) at the upper limit of the metastable zone provides a template for lattice growth, bypassing the high activation energy required for spontaneous primary nucleation.

Q2: What is the most effective way to separate the enantiomers of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid? Causality & Solution: Because it possesses a chiral center at the C1 position, the synthesized product is typically a racemic mixture. Classical diastereomeric salt resolution is highly effective here. By reacting the racemic acid with a chiral amine (e.g., (R)-1-phenylethylamine), you create diastereomeric salts with distinct solubility profiles. The causality lies in the rigid packing of the isochroman ring; the spatial arrangement of the methyl group and the bulky chiral amine creates significant lattice energy differences between the (R,R) and (S,R) salts, allowing one to selectively crystallize the target enantiomer from a solvent like ethyl acetate.

Q3: How can I improve the bulk powder properties (e.g., flowability, dissolution rate) of the purified acid? Causality & Solution: If the pure carboxylic acid exhibits poor micromeritic properties, pharmaceutical co-crystallization is a proven strategy. By utilizing a coformer with complementary functional groups (e.g., nicotinamide or urea), you can form supramolecular heterosynthons (such as a carboxylic acid-pyridine or carboxylic acid-amide interaction) . These non-covalent interactions alter the crystal habit without changing the covalent structure of the active pharmaceutical ingredient (API), significantly improving tabletability and dissolution .

Section 2: Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Crystallization Workflow

Validation Checkpoint: The solution must remain clear upon initial heating and only turn cloudy (nucleate) after the precise addition of the anti-solvent and subsequent cooling, confirming controlled supersaturation rather than crash-precipitation.

  • Dissolution: Suspend 10.0 g of crude 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in 40 mL of absolute ethanol (primary solvent).

  • Heating: Heat the mixture to 60°C under continuous agitation (400 rpm) until complete dissolution is achieved.

  • Filtration: Perform a hot polish filtration through a 0.45 µm PTFE membrane to remove insoluble impurities (dust/catalyst residues).

  • Anti-Solvent Addition: Maintain temperature at 60°C. Slowly add 60 mL of n-heptane (anti-solvent) dropwise at a rate of 2 mL/min. Causality: Slow addition prevents localized high supersaturation, which triggers oiling out.

  • Seeding: Cool the solution to 50°C (entering the metastable zone) and add 0.1 g of pure crystalline seed. Hold for 30 minutes to allow the seed bed to establish.

  • Cooling Ramp: Initiate a linear cooling ramp of 0.2°C/min down to 5°C.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of cold (5°C) heptane to displace residual mother liquor. Dry under vacuum at 40°C for 12 hours.

Protocol B: Co-Crystallization via Reaction Crystallization Method (RCM)

Validation Checkpoint: The final solid must exhibit a distinct melting point and X-ray powder diffraction (XRPD) pattern different from both the pure acid and the pure coformer.

  • Coformer Saturation: Prepare a saturated solution of the selected coformer (e.g., nicotinamide) in 20 mL of a 1:1 water/ethanol mixture at 25°C.

  • API Addition: Add 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid to the solution in an amount that exceeds its standard solubility limit in this solvent system.

  • Equilibration: Slurry the mixture at 25°C for 24-48 hours. Causality: RCM relies on reducing the solubility of the molecular complex. The excess API drives the system into non-stoichiometric supersaturation, favoring the nucleation of the thermodynamically stable co-crystal over the pure drug .

  • Harvesting: Filter the resulting suspension and dry the solid. Confirm co-crystal formation via Differential Scanning Calorimetry (DSC).

Section 3: Quantitative Data & Troubleshooting

Table 1: Solvent Selection Matrix for 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Solubility (mg/mL at 25°C)Impact on Crystal Morphology
Ethanol (Pure) 24.578.4> 150Tends to form block-like crystals; high risk of agglomeration.
Ethyl Acetate 6.077.1~ 45Yields thin plates; excellent for diastereomeric salt resolution.
Toluene 2.4110.6< 5Poor primary solvent; acts as a strong anti-solvent.
Ethanol / Heptane (40:60) ~ 10.5 (mixed)~ 78-98~ 15Optimal binary system; produces high-purity prismatic crystals.
Water / Methanol (50:50) ~ 56.0~ 85~ 25High risk of oiling out due to strong hydrogen bond disruption.

Table 2: Troubleshooting Common Crystallization Defects

Defect / IssueMechanistic CauseCorrective Action
Oiling Out (LLPS) Rapid cooling crosses the binodal curve before nucleation can occur.Decrease cooling rate (< 0.2°C/min); introduce seed crystals; increase anti-solvent ratio.
Needle-like Morphology Fast growth along a single crystallographic axis due to high supersaturation.Lower the supersaturation level; switch to a solvent that hydrogen-bonds with the fast-growing face (e.g., switch from EtOAc to EtOH).
Mother Liquor Entrapment Agglomeration of crystals trapping impurities within the interstitial spaces.Increase agitation rate; implement a temperature cycling (Ostwald ripening) step during the cooling ramp.
Low Yield High residual solubility at the final isolation temperature.Lower the final cooling temperature; increase the proportion of the anti-solvent; check for solvent complexation.

Section 4: Advanced Workflows & Mechanistic Diagrams

The following logical pathways illustrate the decision-making process for optimizing crystallization and driving supramolecular co-crystal formation.

G Start Dissolve 1-methylisochroman-1-carboxylic acid in primary solvent (e.g., Ethanol) at 60°C Cooling Controlled Cooling (0.5°C/min) Start->Cooling PhaseCheck Phase Separation (Oiling Out)? Cooling->PhaseCheck Seed Add Seed Crystals at Metastable Zone PhaseCheck->Seed No AntiSolvent Adjust Solvent Ratio (Add Heptane dropwise) PhaseCheck->AntiSolvent Yes Crystallize Nucleation & Crystal Growth Seed->Crystallize Filter Vacuum Filtration & Washing Crystallize->Filter AntiSolvent->Cooling

Optimization workflow for preventing liquid-liquid phase separation (oiling out) during cooling.

RCM Coformer Prepare saturated solution of coformer (e.g., Nicotinamide) in Water/EtOH AddDrug Add excess 1-methylisochroman-1-carboxylic acid (Above solubility limit) Coformer->AddDrug Supersat Generate Non-stoichiometric Supersaturation AddDrug->Supersat Nucleation Heterosynthon Formation (COOH ··· Pyridine/Amide) Supersat->Nucleation Growth Co-crystal Precipitation within Operating Range Nucleation->Growth

Reaction Crystallization Method (RCM) driving co-crystal formation via supersaturation.

References

  • Karunanithi, A. T., et al. "Solvent design for crystallization of carboxylic acids." Computers & Chemical Engineering, 33(5), 2009, 1014-1021. Available at:[Link]

  • Qiao, N., et al. "Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications." Journal of Pharmacy & Bioallied Sciences, 3(3), 2011, 336-346. Available at:[Link]

  • Kale, D. P., et al. "Modification of Physicochemical Properties of Active Pharmaceutical Ingredient by Pharmaceutical Co-Crystals." IntechOpen, 2023. Available at:[Link]

  • Rodríguez-Hornedo, N., et al. "Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications." Pharmaceutics, 13(6), 2021, 888. Available at:[Link]

Troubleshooting

Technical Support Center: A Guide to Resolving Baseline Noise in HPLC Analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Welcome to the technical support center for the chromatographic analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who rely on high-performance liquid chromatography (HPLC) for the accurate quantification of this compound. A stable, quiet baseline is the foundation of any reliable chromatographic method, directly impacting the limits of detection (LOD) and quantification (LOQ), as well as the reproducibility of integration.

This document moves beyond a simple checklist. It provides a structured, in-depth troubleshooting framework rooted in scientific principles to help you systematically identify, diagnose, and resolve the root causes of baseline noise in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics

This section addresses the most common initial observations related to baseline noise.

Q1: What is considered "excessive" baseline noise? The acceptability of baseline noise is defined by the signal-to-noise ratio (S/N). This ratio compares the height of your analyte peak to the amplitude of the baseline noise.[1] For quantification, an S/N ratio of at least 10:1 is standard, while for detection, a ratio of 3:1 is typically the minimum.[1] If baseline noise is high enough to interfere with the reproducible integration of your target peaks or raises your quantification limits unacceptably, it is considered excessive.[2]

Q2: My baseline shows regular, repeating pulses or waves. What is the most likely cause? This pattern, often described as periodic or pulsating noise, is almost always linked to the HPLC pump and fluidic path. The rhythm of the noise often correlates with the pump stroke.[3] The primary causes include:

  • Air Bubbles in the Pump Head: Air is more compressible than the mobile phase, causing pressure fluctuations as the pump pistons operate.[4][5]

  • Faulty or Dirty Check Valves: Malfunctioning check valves can cause inconsistent flow and pressure, leading to a pulsating baseline.[2][4]

  • Leaking Pump Seals: Worn seals can allow mobile phase to leak or air to enter the system, disrupting pressure stability.[6]

Q3: I'm seeing random, sharp spikes in my chromatogram. What should I check first? Random, non-reproducible spikes are often caused by instantaneous events within the system or its environment. Key suspects include:

  • Air Bubbles: A bubble passing through the detector flow cell will cause a sharp spike by scattering the light beam.[7][8] This is one of the most common causes.

  • Aging Detector Lamp: As a UV detector's deuterium lamp nears the end of its life, it can begin to arc, producing erratic energy output that manifests as sharp spikes.[1]

  • Electrical Interference: Poorly grounded equipment or nearby electrical devices can introduce noise into the detector signal.[3]

Q4: Why is my baseline drifting steadily upwards or downwards over a run? Baseline drift is a gradual, consistent change in the baseline signal. The most common causes are:

  • Temperature Fluctuations: Changes in ambient temperature can affect both the mobile phase viscosity and the detector's electronics, leading to drift. This is particularly pronounced in refractive index detectors but also affects UV detectors.[9][10][11] Ensuring the column and detector are properly thermostatted is critical.

  • Column Bleed: The slow degradation and elution of the column's stationary phase can cause a rising baseline, especially at higher temperatures or with aggressive mobile phases.

  • Mobile Phase Inconsistency: If the mobile phase composition changes during the run (e.g., due to the evaporation of a volatile component), the baseline can drift.[5]

Q5: The baseline is only noisy when I run a gradient method. What does this indicate? Noise that appears specifically during a gradient run points towards issues with one of the mobile phase components or the mixing process.

  • Contaminated Solvent: If one of your mobile phase reservoirs (often the aqueous "A" solvent) is contaminated with UV-absorbing impurities, these will accumulate on the column at the start of the run. As the organic "B" solvent percentage increases, these contaminants are eluted, causing a noisy or rising baseline with "ghost" peaks.[2]

  • Poor Mixing: Inefficient mixing of the A and B solvents can lead to refractive index fluctuations that the detector picks up as noise.[1]

  • Low-Quality Solvents: Always use HPLC or gradient-grade solvents. Lower-grade solvents may contain impurities that cause baseline issues specifically in gradient elution.

Part 2: A Systematic Guide to Troubleshooting Baseline Noise

Effective troubleshooting requires a logical, systematic approach. The cardinal rule is to change only one thing at a time to definitively identify the source of the problem. This guide is structured to start with the most common and easiest-to-fix issues first.

Troubleshooting Workflow

The following diagram outlines the logical progression for diagnosing baseline noise. Start with the "Mobile Phase" and proceed sequentially.

TroubleshootingWorkflow Start Observe Baseline Noise Module1 Module 1: Mobile Phase Integrity Start->Module1 Begin Here Module2 Module 2: Pump & Fluidics Module1->Module2 Noise Persists End Problem Resolved Module1->End Noise Resolved Module3 Module 3: Column Health Module2->Module3 Noise Persists Module2->End Noise Resolved Module4 Module 4: Detector Performance Module3->Module4 Noise Persists Module3->End Noise Resolved Module4->End Noise Resolved

Caption: A logical workflow for diagnosing HPLC baseline noise.

Module 1: The Mobile Phase - The Most Common Culprit

Issues with the mobile phase account for the majority of baseline problems. Always investigate this module first.

1.1. Solvent Quality and Preparation

  • Causality: Low-purity solvents or contaminated water are a primary source of baseline noise. Water is a common source of contamination, and deionizers can introduce organic impurities.[2] These impurities can either absorb UV light directly or accumulate on the column and elute during a run, causing a noisy or drifting baseline.

  • Protocol:

    • Always use HPLC-grade or LC-MS grade solvents and freshly prepared, high-purity (18.2 MΩ·cm) water.

    • Use scrupulously clean glassware for mobile phase preparation.

    • Prepare mobile phases fresh daily to prevent microbial growth and degradation of additives.[9] Microbial contamination can become a source of noise and system blockage.[12]

1.2. Mobile Phase Degassing

  • Causality: The mobile phase contains dissolved atmospheric gases. As the mobile phase moves from the high-pressure environment of the pump and column to the low-pressure environment of the detector flow cell, these gases can come out of solution, forming bubbles.[7][13] These bubbles cause significant noise and spikes as they pass through the detector's light path.[8]

  • Protocol:

    • Inline Vacuum Degassing (Recommended): Most modern HPLC systems have a built-in vacuum degasser, which continuously removes dissolved gases from the solvent lines.[13][14] Ensure it is turned on and functioning correctly.

    • Helium Sparging: Bubbling helium through the mobile phase is a highly effective, albeit more expensive, method of degassing.[14][15]

    • Sonication: While common, sonication alone is the least effective method, removing only about 30% of dissolved air.[14][16] It is best used in combination with another technique.

1.3. Buffer and Additive Considerations

  • Causality: For analyzing a carboxylic acid like 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, a buffer (e.g., phosphate) or an acid modifier (e.g., formic acid, TFA) is often used to ensure a consistent ionization state and good peak shape. However, buffer salts have limited solubility in organic solvents.[12] If you mix an aqueous buffer solution with a high percentage of acetonitrile or methanol too quickly or without proper consideration, the buffer can precipitate, causing blockages and extreme baseline noise.[17]

  • Protocol:

    • Always filter buffered mobile phases through a 0.22 or 0.45 µm filter before use to remove any particulates.[18]

    • When preparing mobile phases, add the organic solvent to the aqueous buffer gradually while stirring.

    • Never use a mobile phase composition where buffer precipitation is known to occur. Consult buffer solubility charts for your chosen organic solvent.

Module 2: The HPLC Pump and Fluidics

If the mobile phase has been confirmed to be correctly prepared, the next step is to examine the pump and system plumbing.

2.1. System Priming and Leak Checks

  • Causality: Air trapped in the pump head or a small leak anywhere in the system can introduce bubbles and cause pressure fluctuations, leading to a pulsating baseline.[5][6]

  • Protocol:

    • Priming: Follow your manufacturer's instructions to prime the pump. This involves drawing fresh, degassed mobile phase through the system at a high flow rate to dislodge any trapped air bubbles.

    • Leak Check: Carefully inspect all fittings and connections from the solvent reservoir to the detector for any signs of leakage. A salt buildup around a fitting is a clear indicator of a past or present leak.[6] Tighten or replace fittings as necessary.

2.2. Pump Components

  • Causality: Pump seals are consumable parts that wear down over time. Worn seals can lead to leaks and pressure instability.[2] Check valves ensure the unidirectional flow of the mobile phase; if they become dirty or faulty, they can fail to seal properly, resulting in inconsistent flow and pressure pulsations.[4]

  • Protocol:

    • Observe the pressure trace from your HPLC software. If it is fluctuating rhythmically in sync with the baseline noise, it strongly suggests a pump issue.[10]

    • Perform routine preventative maintenance as recommended by your instrument manufacturer, including the regular replacement of pump seals.

    • If a check valve is suspected, it can often be cleaned by sonicating it in isopropanol or replaced.

Module 3: The Column

The column can be a source of noise if it is contaminated or has started to degrade.

3.1. Isolating the Column as the Noise Source

  • Causality: To confirm whether the column is the source of the noise, you must systematically remove it from the flow path. If the noise disappears without the column, the column is the culprit.[2]

  • Protocol:

    • Stop the pump and carefully disconnect the column from the injector and the detector.

    • Connect the injector outlet directly to the detector inlet using a short piece of PEEK tubing or a zero-dead-volume union.

    • Restart the pump flow.

    • Observe: If the baseline is now stable, the noise originates from the column. If the baseline is still noisy, the problem lies elsewhere in the system (likely the mobile phase or detector).

3.2. Column Contamination and Cleaning

  • Causality: Strongly retained compounds from previous injections can build up at the head of the column. These contaminants can slowly bleed off during subsequent runs, causing a noisy or drifting baseline.[2][12]

  • Protocol: General Reversed-Phase Column Wash

    • Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[19]

    • Flush the column with at least 10-20 column volumes of each of the following solvents, in order.[18][19]

      • Mobile phase without any buffer salts (e.g., Water/Acetonitrile).

      • 100% Acetonitrile.

      • 100% Isopropanol.

      • (If necessary for very non-polar contaminants) 100% Methylene Chloride, followed by 100% Hexane.

    • *When using immiscible solvents like Methylene Chloride or Hexane, you must flush with an intermediate solvent like Isopropanol before returning to your reversed-phase mobile phase.

    • After cleaning, re-equilibrate the column with your initial mobile phase until the baseline is stable.

Module 4: The Detector

If all other sources have been eliminated, the final module to investigate is the detector itself.

4.1. Flow Cell and Lamp Performance

  • Causality: The detector's flow cell can become contaminated or trap air bubbles, both of which will interfere with the light path and increase noise.[1][20] Furthermore, the deuterium lamp used in UV detectors has a finite lifetime. As it ages, its energy output becomes unstable, leading to increased noise and spiking.[1][10]

  • Protocol:

    • Flush the Flow Cell: Flush the flow cell with a strong, clean solvent like methanol or isopropanol to remove any contaminants.[6]

    • Check Lamp Intensity/Lifetime: Most HPLC software platforms have a diagnostics section where you can check the lamp's energy output and operating hours. Compare the current energy level to the level when the lamp was new. A significant drop indicates it may need replacement.[1]

4.2. Environmental and Temperature Effects

  • Causality: Detectors are sensitive to ambient temperature. Drafts from air conditioning or heating vents can cause temperature fluctuations that lead to baseline drift.[9] A significant temperature difference between the mobile phase exiting the column and the detector flow cell can also cause noise due to refractive index changes.[20]

  • Protocol:

    • Ensure the HPLC is located in a temperature-stable environment, away from direct drafts.

    • Use a column oven to maintain a constant column temperature.[21]

    • If operating the column at a high temperature (e.g., >40°C), consider using a heat exchanger before the detector to cool the mobile phase closer to ambient temperature.[20]

Part 3: Data Summary Tables

Table 1: Common Baseline Noise Patterns and Their Primary Causes

Noise PatternDescriptionHigh-Probability CausesFirst Actions to Take
Periodic Noise (Pulsations) Regular, repeating waves or pulses.Pump-related: air in pump head, faulty check valves, leaks.[3][4]Prime the pump; check all fittings for leaks.
Random Spikes Sharp, random, non-reproducible peaks.Air bubbles in detector; aging detector lamp; electrical interference.[1][7]Degas mobile phase thoroughly; check lamp energy.
High-Frequency Noise "Fuzzy" or "hairy" baseline.Improper mobile phase mixing; detector electronics; dirty flow cell.[1]Manually mix mobile phase; flush flow cell.
Baseline Drift Slow, steady upward or downward trend.Temperature fluctuations; column not equilibrated; column bleed.[5][9][10]Allow longer equilibration; check column oven temperature.
Gradient-Specific Noise Appears only during a gradient run.Contaminated mobile phase (usually aqueous); poor solvent quality.[2]Use fresh, HPLC-grade solvents; run a blank gradient.

Table 2: Recommended Solvents for Reversed-Phase (C18) Column Cleaning

StepSolventPurpose
1Mobile Phase (Buffer-Free)Removes buffer salts to prevent precipitation.[19]
2100% Water (High Purity)Removes any remaining salts and highly polar compounds.
3100% Methanol or AcetonitrileRemoves compounds of intermediate polarity.[18]
4100% IsopropanolRemoves more non-polar compounds.[18]
5100% Methylene ChlorideRemoves very strongly bound non-polar contaminants.
6100% HexaneRemoves lipids and very non-polar oils.

*Note: Always flush with Isopropanol as an intermediate solvent before and after using immiscible solvents like Methylene Chloride or Hexane.

References

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Shimadzu Corporation.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It.
  • Overbrook Scientific. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It.
  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines.
  • U.S. Pharmacist. (2025, April 3).
  • Shimadzu Corporation. (2025, April 15). Shimadzu Baseline Disturbance.
  • Antec Scientific. Too much noise on my baseline.
  • Thermo Fisher Scientific.
  • Phenomenex. (2025, October 31). HPLC Degassing methods: Inline vs Offline.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • BASi. Troubleshooting.
  • Avantor VWR.
  • LCGC International. (2026, March 13).
  • Agilent Technologies.
  • Chrom Tech, Inc. (2025, October 15). HPLC Column Care and Maintenance.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • English Excel. (2021, June 5). Types of degassing technique | how to degas HPLC mobile phase [Video]. YouTube.
  • Phenomenex. (2025, June 6).
  • Universallab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!.
  • IDEX Health & Science. (2024, June 3). What is the Function of a Degasser in HPLC?.
  • LCGC International. (2026, January 6). Washing Reversed-Phase Silica-Based Columns.

Sources

Optimization

Improving the solubility of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid in aqueous buffer solutions

Prepared by: Senior Application Scientist, Formulations Division This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protoco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Formulations Division

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols for improving the aqueous solubility of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions during your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered when working with this compound.

Question: I'm seeing precipitation when I add my compound to a standard phosphate-buffered saline (PBS) at pH 7.4. What's the most likely cause?

Answer: The primary cause is the inherent low aqueous solubility of the compound in its neutral, protonated form. 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is, as its name implies, a carboxylic acid. At a physiological pH of 7.4, which is likely above its acid dissociation constant (pKa), a significant portion should be in the more soluble, deprotonated (carboxylate) form. However, the equilibrium may still favor the less soluble form, or the intrinsic solubility of the neutral form might be exceptionally low. The predicted XLogP of 1.6 indicates moderate lipophilicity, which contributes to poor water solubility.[1]

Question: What is the pKa of this compound, and why is it so important?

Question: Can I just add a little DMSO to get it into solution?

Answer: Yes, using a co-solvent like Dimethyl Sulfoxide (DMSO) is a common and effective strategy.[6] However, it must be done carefully. You should first prepare a high-concentration stock solution in 100% DMSO and then add it dropwise to your aqueous buffer while vortexing vigorously.[6] It is critical to keep the final concentration of the co-solvent to a minimum, typically less than 1% and often below 0.5%, to avoid potential artifacts or toxicity in biological assays.[6]

Part 2: In-Depth Troubleshooting Guide

If initial attempts fail, this guide provides a structured approach to diagnosing and solving more persistent solubility issues.

Problem: My compound precipitates out of the buffer over time, even after initial dissolution.

  • Probable Cause 1: Buffer pH is too close to the compound's pKa.

    • Explanation: When the buffer pH is within 1-2 units of the pKa, small fluctuations in temperature or CO₂ absorption from the air can shift the pH enough to favor the less soluble, protonated form, causing it to crash out of solution.

    • Solution: Increase the pH of the buffer to at least 2 units above the estimated pKa. For a carboxylic acid with an estimated pKa of ~4, using a buffer at pH 7.4 or higher should ensure that >99% of the compound is in the deprotonated, more soluble salt form.[6][7]

  • Probable Cause 2: The ionic strength of the buffer is affecting solubility.

    • Explanation: The ionic strength of a solution, which is related to the total concentration of ions, can impact both the activity of the compound and its pKa.[2] High salt concentrations can sometimes lead to a "salting-out" effect, where the solubility of a compound decreases. While this effect is complex, it's a variable to consider.[8]

    • Solution: Prepare your buffer with the minimum required ionic strength for your experiment. If possible, test solubility in a series of buffers with varying salt concentrations (e.g., 50 mM, 100 mM, 150 mM) to identify any ionic strength-dependent effects.

  • Probable Cause 3: The solubility of the carboxylate salt form is still limited.

    • Explanation: While converting the acid to its salt form dramatically increases solubility, it does not guarantee infinite solubility. Every compound has a saturation limit.

    • Solution: This is the point to consider more advanced enhancement techniques, such as the use of co-solvents or cyclodextrins, which can further increase the solubility of both the ionized and un-ionized forms.[9][10][11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G start Initial State: Precipitation in Aqueous Buffer q_ph Is buffer pH > (pKa + 2)? (Est. pKa ~3-5) start->q_ph adjust_ph ACTION: Increase buffer pH to 7.4-8.5. Use Tris or Bicarbonate buffer. q_ph->adjust_ph No q_cosolvent Is a co-solvent tolerated (<1% final conc.)? q_ph->q_cosolvent Yes success SOLUBILITY ACHIEVED adjust_ph->success use_cosolvent ACTION: Use Co-solvent Method. (e.g., DMSO, PEG 400) q_cosolvent->use_cosolvent Yes q_cyclodextrin Need higher concentration or worried about co-solvent effects? q_cosolvent->q_cyclodextrin No use_cosolvent->success use_cyclodextrin ACTION: Use Cyclodextrin Complexation. (e.g., HP-β-CD) q_cyclodextrin->use_cyclodextrin Yes fail Consider advanced formulation (e.g., nanosuspension). Consult a formulation specialist. q_cyclodextrin->fail No use_cyclodextrin->success

Caption: Troubleshooting workflow for poor aqueous solubility.

Part 3: Scientific Principles & Mechanisms

A clear understanding of the underlying science is crucial for effective troubleshooting.

The Role of pH: The Henderson-Hasselbalch Equation in Practice

The solubility of an ionizable compound like 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is governed by the Henderson-Hasselbalch equation.[3] The equation demonstrates that as the pH of the solution increases above the pKa, the equilibrium shifts toward the deprotonated, negatively charged carboxylate form, which is significantly more soluble in water due to favorable ion-dipole interactions.

The total solubility (ST) at a given pH is the sum of the intrinsic solubility of the un-ionized acid (S0) and the concentration of the ionized salt form.

ST = S0 * (1 + 10(pH - pKa))

This relationship shows that for every unit of pH increase above the pKa, the concentration of the soluble ionized form increases by a factor of 10.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) HA R-COOH (Protonated Form) Low Solubility A- R-COO⁻ + H⁺ (Deprotonated Form) High Solubility A-->HA Decreasing pH (Adding Acid)

Caption: Equilibrium shift based on solution pH.

Mechanisms of Advanced Solubilization Techniques
TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvency Water-miscible organic solvents (e.g., PEG 400, Propylene Glycol) reduce the overall polarity of the solvent system, making it more favorable for lipophilic solutes to dissolve.[11][12]Simple to implement; effective for many compounds.Can impact biological assay performance; potential for precipitation upon dilution.[12][13]
Complexation Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar part of the drug molecule partitions into this cavity, forming a water-soluble inclusion complex.[9][14][15]High solubilization capacity; generally low toxicity (especially modified CDs like HP-β-CD); can improve stability.[14][16]Can be more expensive; may alter drug permeability and bioavailability in complex ways.[15]
Particle Size Reduction Micronization or creating a nanosuspension increases the surface-area-to-volume ratio of the drug particles. According to the Noyes-Whitney equation, this leads to a faster rate of dissolution.[9][17][18]Greatly enhances dissolution rate; useful for very poorly soluble compounds.Requires specialized equipment (e.g., homogenizers, mills); does not increase equilibrium solubility.[9]

Part 4: Detailed Experimental Protocols

These protocols provide step-by-step guidance for systematically improving solubility. Always use appropriate personal protective equipment (PPE) when handling chemical compounds.

Protocol 1: Generating a pH-Solubility Profile

Objective: To determine the apparent solubility of the compound across a range of physiologically relevant pH values.

Materials:

  • 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

  • A series of buffers (e.g., 50 mM Citrate for pH 4.0, 5.0; 50 mM Phosphate for pH 6.0, 7.0, 7.4; 50 mM Tris for pH 8.0, 8.5)

  • Calibrated pH meter

  • Analytical balance

  • Vortex mixer and orbital shaker

  • Centrifuge and/or 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid compound to separate vials, each containing one of the prepared buffers. The goal is to create a saturated solution with visible solid remaining.

  • Cap the vials tightly and place them on an orbital shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, remove the vials and let them stand to allow excess solid to settle.

  • Carefully remove an aliquot of the supernatant. Clarify the sample by either centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm syringe filter compatible with your buffer. This step is critical to remove all undissolved particles.

  • Quantify the concentration of the dissolved compound in the clarified supernatant using a validated analytical method (e.g., HPLC with a standard curve).

  • Measure the final pH of each saturated solution to confirm it has not shifted.

Interpretation: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the final measured pH on the x-axis. This profile will visually demonstrate the pH at which you achieve the desired solubility for your experiments.

Protocol 2: Solubilization Using the Co-solvent Method

Objective: To prepare a working solution of the compound in an aqueous buffer using a minimal amount of an organic co-solvent.

Materials:

  • 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

  • High-purity DMSO or PEG 400

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM, depending on its solubility in the pure solvent). Ensure it is fully dissolved.

  • Calculate the volume of the stock solution needed to achieve your desired final concentration in the aqueous buffer. Ensure this calculation results in a final DMSO concentration of <1%.

    • Example: To make 1 mL of a 10 µM solution from a 10 mM DMSO stock, you would add 1 µL of the stock to 999 µL of buffer (final DMSO concentration = 0.1%).

  • Aliquot the final volume of aqueous buffer into a tube.

  • While vigorously vortexing the buffer, add the calculated small volume of the DMSO stock solution drop-by-drop or as a single quick addition. Rapid mixing is essential to prevent localized high concentrations that can cause immediate precipitation.[6]

  • Visually inspect the solution for any signs of cloudiness or precipitation (Tyndall effect). If the solution remains clear, it is ready for use.

Interpretation: A clear, homogenous solution indicates success. If precipitation occurs, you may need to lower the final concentration, slightly increase the co-solvent percentage (if tolerated by the assay), or combine this method with pH adjustment (using a higher pH buffer).

Protocol 3: Solubilization Using Cyclodextrin Complexation

Objective: To enhance aqueous solubility by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Target aqueous buffer

  • Vortex mixer and orbital shaker or sonicator

Procedure:

  • Prepare a solution of HP-β-CD in your target aqueous buffer. A common starting concentration is 2-10% (w/v). Warm the solution slightly if needed to fully dissolve the cyclodextrin.

  • Add the solid carboxylic acid compound directly to the HP-β-CD solution.

  • Mix the solution vigorously for several hours (4-24 hours) at a controlled temperature using an orbital shaker or intermittent sonication. The complexation process can take time.

  • After mixing, clarify the solution by centrifugation or filtration (0.22 µm filter) to remove any undissolved compound.

  • Quantify the concentration of the dissolved compound in the clarified solution to determine the solubility enhancement.

Interpretation: Compare the solubility achieved in the HP-β-CD solution to its solubility in the buffer alone. A significant increase indicates successful complexation. The concentration of HP-β-CD can be optimized to achieve the desired drug concentration. Cyclodextrins are widely used in pharmaceutical formulations to improve the solubility and bioavailability of active substances.[16][19]

References

  • Cheméo. (n.d.). Chemical Properties of 2H-1-Benzopyran, 3,4-dihydro- (CAS 493-08-3). Retrieved from [Link]

  • PubChem. (n.d.). 4,10-Dihydro-3,7,8-trihydroxy-3-methyl-10-oxo-1H,3H-pyrano(4,3-b)(1)benzopyran-9-carboxylic acid. Retrieved from [Link]

  • Ge-Yong. (n.d.). 1-[(1R)-3,4-dihydro-1H-2-benzopyran-1-yl]-1-cyclohexanecarboxylic acid methyl ester. Retrieved from [Link]

  • Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Pion Inc. (2025). How the ionic strength affects the ionization constant (pKa)?. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-3,4-dihydro-1h-2-benzopyran-1-carboxylic acid. Retrieved from [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved from [Link]

  • Kumar, S., & Singh, A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Retrieved from [Link]

  • NIST. (n.d.). 1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-. Retrieved from [Link]

  • Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Di, C., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Retrieved from [Link]

  • Patel, P., & Serajuddin, A. T. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Investigations. Retrieved from [Link]

  • Harris, M. (2016). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Retrieved from [Link]

  • Alshehri, S., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PMC. Retrieved from [Link]

  • Singh, R., et al. (2021). Cyclodextrins: Concept to applications, regulatory issues and challenges. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]

  • Miller, J. M., et al. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • Sharma, D., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Kumar, A., & Sahoo, S. K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Jónsson, M., et al. (2004). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved from [Link]

  • Al-Hamd, W. A. S., & Al-Masoudi, W. A. (2025). Impact of Ionic Strength on the Solubility, Density, Viscosity, and Conductivity of Aspirin in Aqueous Phase. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. Retrieved from [Link]

  • Fenyvesi, É., et al. (2020). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? PMC. Retrieved from [Link]

  • Votano, J. R., et al. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Retrieved from [Link]

  • Wu, Y., et al. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. DMPK. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • ScienceDirect. (2026). PH adjustment: Significance and symbolism. Retrieved from [Link]

  • Google Patents. (1998). US5733463A - Lowering the pH with an acid/base salt as a pH adjusting agent.
  • YouTube. (2022). Henderson Hassel Bach equation and drugs ionization. Retrieved from [Link]

  • Awad, A., et al. (2023). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. MDPI. Retrieved from [Link]

  • askIITians. (2025). How does pH affect solubility?. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Retrieved from [Link]

  • SciSpace. (n.d.). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from H. Retrieved from [Link]

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Troubleshooting

Removing impurities during the extraction of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Technical Support Center: Purification of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid Welcome to the technical support center for the synthesis and purification of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

Welcome to the technical support center for the synthesis and purification of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this target molecule in high purity. We provide troubleshooting advice and detailed protocols grounded in established chemical principles to streamline your purification workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification process. Each solution is based on a logical, step-by-step approach to problem-solving.

Issue 1: My crude product, isolated after aqueous workup, is an oil and will not solidify.

This is a common problem known as "oiling out," which often indicates the presence of significant impurities or residual solvent that depresses the melting point of the compound.[1]

Causality Analysis:

  • Impurities: Unreacted starting materials or reaction byproducts can act as a eutectic contaminant, preventing the formation of a stable crystal lattice.

  • Residual Solvent: Trapped organic solvent (e.g., ethyl acetate, dichloromethane) from the extraction can plasticize the solid.

  • Supersaturation: The concentration of the desired compound might be too high for the given conditions, leading to a metastable oily state instead of crystalline precipitation.[2]

Troubleshooting Protocol:

  • Solvent Removal: Ensure all extraction solvent is thoroughly removed using a rotary evaporator. For higher boiling point solvents, consider placing the flask under high vacuum for several hours.

  • Trituration: Attempt to induce crystallization by adding a small amount of a "poor" solvent in which your target compound is insoluble but the impurities are soluble (e.g., hexanes, petroleum ether). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[2]

  • Solvent-Antisolvent Crystallization: If trituration fails, dissolve the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone). Slowly add a "poor" solvent (an anti-solvent like hexanes) dropwise until the solution becomes persistently cloudy (turbid). Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature. This controlled precipitation often yields crystalline material.[2]

  • Purity Re-assessment: If the product remains an oil, it likely requires more rigorous purification. Perform a liquid-liquid extraction or column chromatography before attempting crystallization again.

Issue 2: My TLC analysis of the crude product shows multiple spots.

This confirms the presence of impurities. The strategy for removal depends on the polarity of these contaminants relative to your target carboxylic acid.

Causality Analysis:

  • Non-polar Impurities (Higher Rf on TLC): Often unreacted starting materials or non-polar byproducts.

  • Polar Impurities (Lower Rf on TLC): Can be polar byproducts or decomposition products.

  • Baseline Smearing: This is characteristic of a carboxylic acid on silica gel, which is acidic. The smearing can be reduced by adding a small amount of acetic acid to the TLC mobile phase.[3]

Impurity Removal Workflow:

Below is a decision-making workflow for selecting the appropriate purification technique based on impurity type.

Purification_Workflow start Crude Product with Multiple TLC Spots check_polarity What is the relative polarity of the major impurity? start->check_polarity nonpolar Non-polar Impurity (Higher Rf) check_polarity->nonpolar Non-polar polar Polar Impurity (Lower Rf) check_polarity->polar Polar acid_base Perform Acid-Base Liquid-Liquid Extraction nonpolar->acid_base chromatography Purify via Silica Gel Chromatography polar->chromatography end_product Pure Product acid_base->end_product chromatography->end_product

Caption: Decision tree for selecting a purification method.

Recommended Protocols:

  • For Non-polar Impurities: An acid-base liquid-liquid extraction is highly effective. This technique exploits the acidic nature of your target compound to selectively move it into an aqueous layer, leaving non-polar impurities behind in the organic phase.[4] See Protocol 1 for a detailed procedure.

  • For Polar Impurities: If the impurities are close in polarity to your product, silica gel column chromatography is the preferred method.[5] This technique separates compounds based on their differential adsorption to the stationary phase. See Protocol 3 .

Issue 3: My yield is very low after recrystallization.

Significant product loss during recrystallization is typically due to using an inappropriate solvent or an incorrect solvent volume.

Causality Analysis:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] If the compound has high solubility in the cold solvent, it will remain in the mother liquor upon cooling.

  • Excessive Solvent: Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to little or no crystal formation.[2]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter funnel.

Troubleshooting Protocol:

  • Solvent Screening: Before committing to a large-scale recrystallization, test a variety of solvents on a small scale. See the Solvent Selection Table below. A related compound, 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, has been successfully recrystallized from 95% ethanol.[6]

  • Minimize Solvent Volume: During the main recrystallization, add the hot solvent in small portions to the impure solid until it just dissolves. This ensures a saturated solution.[2]

  • Recover from Mother Liquor: If significant product has been lost, try to recover it from the mother liquor (the solution left after filtering the crystals). Concentrate the mother liquor by about half on a rotary evaporator and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid after synthesis?

A two-step approach is often most effective. First, perform an acid-base liquid-liquid extraction to remove major non-polar impurities and unreacted starting materials.[7][8] This provides a significantly enriched crude product. Second, recrystallize the resulting solid to remove any remaining minor impurities and obtain a highly pure, crystalline final product.[9]

Q2: How does acid-base liquid-liquid extraction work for my compound?

This technique leverages the carboxylic acid functional group.

  • Dissolution: The crude product is dissolved in an organic solvent (e.g., ethyl acetate).

  • Basification: The organic solution is washed with a basic aqueous solution (e.g., 1M NaOH or NaHCO3). The base deprotonates your carboxylic acid, forming a water-soluble carboxylate salt. This salt partitions into the aqueous phase.

  • Separation: Neutral organic impurities remain in the organic layer, which is then discarded.

  • Acidification & Recovery: The aqueous layer is acidified (e.g., with 1M HCl), which re-protonates the carboxylate salt back to the neutral carboxylic acid. This neutral form is insoluble in water and will precipitate out or can be extracted back into a fresh organic solvent.[4]

AcidBaseExtraction start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Product (R-COOH) Non-polar Impurity process Wash with Aqueous Base (e.g., NaOH) start->process organic_phase Organic Phase Non-polar Impurity process->organic_phase Discard aqueous_phase Aqueous Phase Product Salt (R-COO⁻Na⁺) process->aqueous_phase acidify Acidify with Aqueous Acid (e.g., HCl) aqueous_phase->acidify final_product Pure Product (R-COOH) (Precipitates or is re-extracted) acidify->final_product

Caption: Workflow for acid-base liquid-liquid extraction.

Q3: How do I choose the right solvent for recrystallization?

The principle of "like dissolves like" is a good starting point.[1] Your compound is moderately polar. The ideal solvent will have a high solubility for your compound at its boiling point and low solubility at room temperature or 0 °C.

Data Presentation: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityComments
Water100Very HighMay be suitable if the compound is a salt; likely poor for the neutral acid.
Ethanol78HighGood general-purpose solvent for moderately polar compounds. Used for similar structures.[6]
Ethyl Acetate77MediumOften a good choice for compounds of intermediate polarity.
Acetone56MediumCan be effective, but its low boiling point means less of a solubility gradient.
Toluene111LowGood for less polar compounds; might be used in a solvent/anti-solvent pair.
Hexane69Very LowLikely to be a poor solvent; primarily used as an anti-solvent.

This table is adapted from general principles of recrystallization.[1]

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction
  • Dissolve Crude Product: Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude product) in a separatory funnel.

  • Initial Wash (Optional): Wash the organic layer once with water and once with brine to remove any highly water-soluble impurities.

  • Base Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the base extraction (steps 3-4) on the organic layer two more times, combining the aqueous extracts each time. This ensures complete transfer of the carboxylic acid.

  • Discard Organic Layer: The remaining organic layer, containing neutral impurities, can be discarded.

  • Acidify Aqueous Layer: Cool the combined aqueous extracts in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the pH is ~1-2 (test with pH paper). A precipitate of your pure product should form.

  • Isolate Product: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove residual salts.[2]

  • Dry: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Standard Recrystallization
  • Solvent Selection: Choose an appropriate solvent based on prior small-scale tests (see FAQ 3). A mixture of ethanol and water or ethyl acetate and hexane are common pairs.

  • Dissolution: Place the impure solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Heat the mixture on a hotplate with stirring. Add more solvent in small portions until the solid completely dissolves at the solvent's boiling point. Do not add excess solvent.[9]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed filter funnel into a clean, pre-warmed flask. This prevents the desired compound from crystallizing prematurely.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single "seed" crystal from a previous batch.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 3: Silica Gel Column Chromatography
  • Select Eluent: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities. Adding 0.5-1% acetic acid to the eluent can prevent streaking of the carboxylic acid.

  • Pack Column: Pack a glass column with silica gel using the chosen eluent.

  • Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). If solubility is an issue, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elute: Run the column by adding the eluent to the top and collecting fractions from the bottom.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • CN1629154A - Synthesis method of optical enantiomer 6-fluoro-3, 4-dihydro-2H-1 ...
  • Larock, R. C., & Yao, T. (2006). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. NIH Public Access. (URL: [Link])

  • A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. ResearchGate. (URL: [Link])

  • US7307188B2 - Purification of carboxylic acids by complexation with selective solvents - Google P
  • EP0003221A2 - Process for the manufacture of 3,4-dihydro-benzopyran derivatives and starting materials in this process - Google P
  • Gnabre, J., et al. (2015). Synthesis of Deuterated Benzopyran Derivatives as Selective COX-2 Inhibitors with Improved Pharmacokinetic Properties. Molecules. (URL: [Link])

  • Liquid–liquid extraction - Wikipedia. (URL: [Link])

  • The Synthesis of Benzopyran Analogues with Variation at C-2, C-4 and C-7 Positions. Science Alert. (URL: [Link])

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Nature. (URL: [Link])

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Molecules. (URL: [Link])

  • Recrystallization - Chemistry LibreTexts. (URL: [Link])

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. (URL: [Link])

  • n-methyl-3,4-dihydroxyphenylalanine - Organic Syntheses Procedure. Organic Syntheses. (URL: [Link])

  • Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae. MDPI. (URL: [Link])

  • Recrystallization. University of Colorado Boulder. (URL: [Link])

  • Synthesis of 2-aminopropyl benzopyran derivatives as potential agents against triple-negative breast cancer. RSC Publishing. (URL: [Link])

  • Isolation of a Carboxylic acid : r/chemhelp - Reddit. (URL: [Link])

  • Liquid–Liquid Extraction from Frozen Aqueous Phases Enhances Efficiency with Reduced Volumes of Organic Solvent | ACS Sustainable Chemistry & Engineering. ACS Publications. (URL: [Link])

  • 2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (URL: [Link])

  • Organic Liquid Preparation & Purification (Edexcel A Level Chemistry): Revision Note. Save My Exams. (URL: [Link])

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Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Discovery: 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid versus Standard Isochroman Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Isochroman Scaffold and a Novel Derivative The isochroman scaffold is a prominent heterocyclic motif in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Isochroman Scaffold and a Novel Derivative

The isochroman scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Isochroman derivatives have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, making them a "privileged scaffold" in drug discovery.[2][3] This guide provides an in-depth comparison of standard isochroman derivatives with a specific, less-explored analog: 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.

While extensive research has elucidated the structure-activity relationships (SAR) of various substituted isochromans, the unique geminal substitution of a methyl and a carboxylic acid group at the 1-position presents a novel structural paradigm. This guide will synthesize known experimental data on standard isochroman derivatives and, through established principles of medicinal chemistry, extrapolate the potential properties and performance of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, offering a forward-looking perspective for researchers in the field.

Structural Framework: A Tale of Two Scaffolds

The fundamental difference between the two classes of molecules lies in the substitution at the 1-position of the isochroman ring system.

Standard Isochroman Derivatives: These compounds typically feature a single substituent or a hydrogen atom at the 1-position. The nature of this substituent (e.g., aryl, alkyl, or functional groups) is a key determinant of the molecule's biological activity.

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid: This molecule possesses a quaternary carbon at the 1-position, bearing both a methyl group and a carboxylic acid. This "geminal-disubstitution" introduces distinct steric and electronic features.[4]

Comparative Synthesis Strategies

The synthesis of the isochroman core is well-established, with the Oxa-Pictet-Spengler reaction being a cornerstone methodology.

Synthesis of Standard Isochroman Derivatives

The Oxa-Pictet-Spengler reaction, an acid-catalyzed cyclization of a β-phenylethanol with an aldehyde or ketone, is a common and efficient route to the isochroman scaffold.

Experimental Protocol: General Synthesis of Isochroman-1-carboxylic acid via Oxa-Pictet-Spengler Reaction

  • Reactant Preparation: In a round-bottom flask, dissolve β-phenylethanol (1.0 equivalent) in an anhydrous solvent such as toluene.

  • Addition of Glyoxylic Acid: Add glyoxylic acid (1.1 equivalents) to the solution.

  • Catalyst Introduction: Introduce an acid catalyst, for example, p-toluenesulfonic acid (0.1 equivalents).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the isochroman-1-carboxylic acid.

cluster_0 General Workflow for Isochroman Synthesis A β-phenylethanol + Aldehyde/Ketone B Acid Catalyst (e.g., p-TsOH) in Toluene A->B 1. Mix Reactants C Reflux B->C 2. Heat D Work-up & Purification C->D 3. Quench & Extract E Isochroman Derivative D->E 4. Isolate Product

Caption: General workflow for the synthesis of isochroman derivatives.

Hypothesized Synthesis of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

The synthesis of this gem-disubstituted analog would likely require a modified approach. A potential route could involve the use of a pyruvic acid derivative in the Oxa-Pictet-Spengler reaction, or a multi-step synthesis involving the creation of the isochromanone precursor followed by nucleophilic addition and subsequent functional group manipulation.

Comparative Biological Activity and Structure-Activity Relationships

The biological profile of isochroman derivatives is rich and varied. The introduction of a geminal methyl and carboxylic acid at the 1-position is expected to significantly modulate this activity.

Standard Isochroman Derivatives: A Broad Spectrum of Activity
  • Anticancer: Many isochroman derivatives exhibit potent cytotoxicity against various cancer cell lines, often by inducing apoptosis through caspase activation.[3]

  • Antimicrobial: The isochroman core is present in compounds with significant antibacterial and antifungal properties.[3]

  • Anti-inflammatory: Several derivatives have demonstrated anti-inflammatory effects, suggesting their utility in treating inflammatory conditions.[2]

  • Antioxidant: Certain isochroman derivatives are effective radical scavengers.[5]

The nature of the substituent at the 1-position is critical. For instance, isochroman-1-carboxylic acids have been investigated as potential anti-diabetic agents by inhibiting protein tyrosine phosphatase 1B (PTP1B).

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid: A Forward Look

In the absence of direct experimental data, we can infer the potential biological implications of the 1-methyl-1-carboxy substitution pattern based on established medicinal chemistry principles:

  • The Carboxylic Acid Moiety: The carboxylic acid group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with biological targets.[6] It also increases the polarity and water solubility of the molecule, which can have a profound impact on its pharmacokinetic profile.

  • The Methyl Group: The addition of a methyl group introduces a lipophilic component and steric bulk. This can influence the molecule's binding affinity and selectivity for its target. The presence of the methyl group may also alter the metabolic stability of the compound by blocking potential sites of oxidation.[7]

  • The Geminal-Disubstitution: The Thorpe-Ingold effect suggests that geminal substitution can favor cyclization reactions and influence the conformation of the heterocyclic ring.[8] This conformational constraint can lock the molecule into a bioactive conformation, potentially enhancing its potency.

Table 1: Comparative Bioactivity Data of Representative Isochroman Derivatives

Compound/Derivative ClassTarget/ActivityQuantitative Data (IC50/EC50)Reference
Isochroman-1-carboxylic acid derivativePTP1B Inhibition51.63 nM[9]
Spiro[isochroman-piperidine] analogHistamine Release Inhibition-[10]
Radicicol (natural product)Hsp90 Inhibition< 1 µM[1]
(-)-Berkelic Acid (natural product)Ovarian Cancer Cytotoxicity91 nM (GI50)[1]

Experimental Evaluation: A Proposed Workflow

To empirically compare 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid with standard isochroman derivatives, a systematic experimental workflow would be essential.

cluster_1 Drug Discovery Workflow for Isochroman Derivatives F Synthesis of Compound Library G Primary Screening (e.g., Cytotoxicity Assay) F->G H Hit Identification G->H I Secondary Screening (e.g., Target-based Assays) H->I J Lead Optimization (SAR Studies) I->J K In vivo Studies J->K

Caption: A typical workflow for the discovery of novel isochroman-based drugs.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (standard isochroman derivatives and 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid) and incubate for 48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Conclusion and Future Directions

Standard isochroman derivatives represent a versatile and well-validated class of bioactive molecules. Their synthesis is generally straightforward, and their biological activities are well-documented across a range of therapeutic areas.

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, while currently under-explored, presents an intriguing profile for drug discovery. The geminal methyl and carboxylic acid substitution at the 1-position offers a unique combination of steric, electronic, and conformational properties. It is hypothesized that this substitution pattern could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties.

Future research should focus on the development of efficient synthetic routes to this novel derivative and its analogs. Subsequent biological evaluation, following a systematic screening cascade, will be crucial to elucidate its therapeutic potential and to validate the predictive power of the structure-activity relationships discussed in this guide. The exploration of such novel chemical space around the privileged isochroman scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Unterhalt, B., & Nocon, B. (1995). [Structure-activity relations of isochromanylpenicillins]. Archiv der Pharmazie, 328(2), 181-185.
  • Zhang, L., et al. (2021). Research progress in biological activities of isochroman derivatives. European Journal of Medicinal Chemistry, 210, 113073.
  • F. Hoffmann-La Roche AG. (1979). Process for the manufacture of 3,4-dihydro-benzopyran derivatives and starting materials in this process.
  • Zhang, L., et al. (2021).
  • BenchChem. (2025). Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals. BenchChem Technical Guides.
  • Merck & Co., Inc. (2004). Benzopyran compounds useful for treating inflammatory conditions.
  • Teva Pharmaceutical Industries Ltd. (2014). Polymorph forms of 4-((4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl)oxymethyl)-3,4-dihydro-1h-2-benzopyran-4-carboxylic acid.
  • ResearchGate. (2025). Structure–activity relationship (SAR) study of isocoumarin derivative 1.
  • Sato, Y., et al. (1983). Synthesis and structure-activity relationship of spiro[isochroman-piperidine] analogs for inhibition of histamine release. III. Chemical & Pharmaceutical Bulletin, 31(2), 521-526.
  • Wikipedia. (n.d.). Geminal.
  • Nenadis, N., & Tsimidou, M. Z. (2015). Radical scavenging activity characterization of synthetic isochroman-derivatives of hydroxytyrosol: A gas-phase DFT approach.
  • BenchChem. (n.d.). Isochroman-1-carboxylic acid | 13328-85-3. BenchChem.
  • Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-3157.
  • Ciba-Geigy AG. (1984). 3,4-Dihydro-2H-benzopyran derivatives, a method of producing them, a method of using them as stabilizers for organic materials, and organic compositions containing such stabilizers.
  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • BenchChem. (2025). Natural occurrence of isochroman scaffolds in bioactive compounds. BenchChem Technical Guides.
  • Drug Design Org. (2005).
  • Li, J. J., et al. (2018). Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. Chemical Science, 9(24), 5431-5436.
  • Trost, B. M., & Toste, F. D. (2001). Geminal Dicarboxylates as Carbonyl Surrogates for Asymmetric Synthesis. Part I. Asymmetric Addition of Malonate Nucleophiles. Journal of the American Chemical Society, 123(17), 3845-3857.
  • MDPI. (2025). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI.
  • MSU chemistry. (n.d.). Heterocyclic Compounds.
  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • ResearchGate. (n.d.). Synthesis of Novel Isochromen-1-one analogues of Etodolac.
  • Laha, J. K., & Hunjan, M. K. (2022). Diversity in Heterocycle Synthesis Using α-Iminocarboxylic Acids: Decarboxylation Dichotomy. The Journal of Organic Chemistry, 87(4), 2315-2323.
  • Organic Chemistry Portal. (n.d.). Synthesis of Isochromanones.

Sources

Comparative

Validating 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid purity using LC-MS/MS

Introduction: The Analytical Challenge 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS: 1936067-82-1) is a highly specialized isochroman building block utilized in the synthesis of complex active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS: 1936067-82-1) is a highly specialized isochroman building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). In high-precision drug development, ensuring the absolute purity of such intermediates is paramount. Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has served as the quantitative yardstick for purity. However, optical detectors possess a major blind spot: they rely solely on chromophoric absorbance and retention time (tR) for identification (1[1]).

If a process-related impurity co-elutes with the target compound or lacks a strong chromophore, HPLC-UV will fail to detect it. To eliminate "chemical variance" and achieve true structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the mandatory standard. By acting as a "molecular scale," LC-MS/MS provides dual-selectivity, allowing us to distinguish between perfectly overlapping peaks based on their mass-to-charge ratio (m/z) (2[2]).

Methodology Comparison

To understand why LC-MS/MS is the superior choice for this specific carboxylic acid derivative, we must objectively compare it against alternative analytical platforms.

Analytical PlatformDetection PrincipleSensitivity (LOD)Specificity & Structural ConfirmationKey Limitations for this Compound
HPLC-UV Light absorbance (Chromophores)~0.1 - 1 µg/mLLow. Relies entirely on retention time.Cannot detect non-UV absorbing impurities; susceptible to co-elution errors (3[3]).
GC-MS Electron Ionization (EI) Mass~10 - 50 ng/mLHigh. Provides library-searchable fragmentation.Carboxylic acids are thermally labile and non-volatile, requiring complex derivatization.
LC-MS/MS Electrospray Ionization (ESI) + MRM~1 - 10 pg/mLUltra-High. Isolates specific precursor-to-product ion transitions.Higher instrument cost and requires rigorous matrix effect controls (4[4]).

Mechanistic Workflow Visualization

LCMS_Workflow Prep Sample Preparation (Spike IS & PTFE Filter) UHPLC UHPLC Separation (C18, Acidic Gradient) Prep->UHPLC ESI ESI(-) Ionization (Deprotonation [M-H]-) UHPLC->ESI Q1 Q1: Precursor Selection (m/z 191.1) ESI->Q1 CID Collision Cell (CID) (Decarboxylation) Q1->CID Q3 Q3: Product Ion Selection (m/z 147.1) CID->Q3 Data Data Analysis & Purity Validation Q3->Data

Figure 1: LC-MS/MS Multiple Reaction Monitoring (MRM) workflow for purity validation.

Experimental Protocol: A Self-Validating System

As an application scientist, I do not view method development as a mere sequence of actions, but as a system of controlled chemical environments. The following protocol is designed to be self-validating, ensuring that any deviation in data integrity is immediately identifiable. According to ICH guidelines, validation must include specificity, linearity, LOD, LOQ, accuracy, and precision (5[5]).

Step 1: Sample and Standard Preparation
  • Stock Solution: Weigh 10.0 mg of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid and dissolve in 10.0 mL of LC-MS grade Methanol (1.0 mg/mL).

  • Internal Standard (IS): Spike with 50 µL of a deuterated internal standard solution (10 µg/mL).

  • Dilution: Dilute with Mobile Phase A to a final working concentration of 100 ng/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Mechanistic Causality: The use of strictly LC-MS grade solvents is non-negotiable. Standard HPLC-grade water contains trace sodium, which forms [M+Na]+ adducts in the ESI source, splitting the ion current and ruining quantification (2[2]). Furthermore, PTFE filters are chosen because they are chemically inert; other materials like Nylon can leach extractables that cause severe ion suppression. The IS acts as the primary self-validating mechanism, correcting for volumetric errors and matrix-induced ion suppression.

Step 2: Chromatographic Separation (UHPLC)
  • Column: Sub-2 µm C18 Reversed-Phase (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

Mechanistic Causality: 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid has a pKa of ~4.5. The 0.1% formic acid (pH ~2.7) ensures the molecule remains fully protonated (neutral) in the liquid phase. This prevents secondary interactions with residual silanols on the C18 stationary phase, eliminating peak tailing. The 40°C column temperature reduces mobile phase viscosity, improving mass transfer kinetics for sharper peaks.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode: Electrospray Ionization Negative (ESI-).

  • Precursor Ion (Q1): m/z 191.1 [M-H]-

  • Product Ions (Q3): m/z 147.1 (Quantifier), m/z 103.1 (Qualifier).

  • Collision Energy (CE): 18 eV for Quantifier.

Mechanistic Causality: Carboxylic acids readily shed a proton. Operating in ESI(-) mode capitalizes on this, yielding a significantly higher signal-to-noise (S/N) ratio compared to positive mode. In the collision cell, the molecule undergoes characteristic decarboxylation (loss of CO2, -44 Da), transitioning from m/z 191.1 to 147.1. Monitoring this specific MRM transition guarantees that even if an impurity co-elutes perfectly, it will be ignored unless it shares this exact structural fragmentation.

Step 4: System Suitability & Self-Validation Checks

To ensure the protocol is self-validating:

  • Blank Injection: Run Mobile Phase A prior to samples to verify zero carryover.

  • Spike Recovery: Spike known concentrations of potential impurities at 80%, 100%, and 120% of the target specification limit into the sample matrix. If the 100% spike yields a 100% signal relative to a neat standard, it proves the matrix is not suppressing ionization, validating the method's accuracy.

Quantitative Validation Data Summary

The following table summarizes the validation parameters achieved using the LC-MS/MS MRM methodology, demonstrating its superiority for trace-level purity analysis.

Validation ParameterResult / Acceptance CriteriaMechanistic Significance
Linearity (R²) > 0.998 (Range: 1 - 500 ng/mL)Confirms predictable MS detector response across the operational concentration range.
Limit of Detection (LOD) 0.5 ng/mL (S/N > 3:1)Ensures trace genotoxic impurities can be detected well below toxicological thresholds.
Limit of Quantitation (LOQ) 1.5 ng/mL (S/N > 10:1)Establishes the lowest concentration that can be accurately and precisely measured.
Precision (%RSD) < 2.0% (n=6 injections)Validates the reproducibility of the ESI source and autosampler mechanics.
Spike Recovery 98.5% - 101.2%Proves the absence of matrix-induced ion suppression; validates extraction efficiency.

Conclusion

Relying solely on HPLC-UV for the purity validation of critical intermediates like 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid leaves researchers vulnerable to undetected, co-eluting impurities. By transitioning to an LC-MS/MS MRM workflow, laboratories can leverage molecular mass and structural fragmentation to achieve absolute certainty. Implementing a self-validating protocol with rigorous internal standardization and spike recovery ensures that your analytical data is not just a generated number, but a scientifically defensible truth.

References

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?" Prime Labs Insights. URL:[Link]

  • HPLC Vials. "HPLC vs. LC-MS: Critical Transition in Methodology & Consumables." HPLC Vials Resources. URL:[Link]

  • SciSpace / Hindawi. "Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities..." Journal of Analytical Methods in Chemistry. URL:[Link]

  • Pharmaceutical Technology. "Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation..." PharmTech. URL:[Link]

Sources

Validation

Comparative Binding Efficacy of 1-Methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic Acid Analogues

Introduction & Mechanistic Rationale As a Senior Application Scientist specializing in GPCR pharmacology and drug design, I frequently evaluate conformationally restricted pharmacophores. The 3,4-dihydro-1H-2-benzopyran-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist specializing in GPCR pharmacology and drug design, I frequently evaluate conformationally restricted pharmacophores. The 3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (commonly known as isochroman-1-carboxylic acid) scaffold is a privileged structure in medicinal chemistry[1]. Most notably, its (S)-enantiomer serves as the core of Sonepiprazole, a highly selective dopamine D4 receptor antagonist[2][3].

When optimizing this scaffold, introducing a methyl group at the C1 position—yielding 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid —imposes significant steric constraints on the attached functional groups (typically piperazine amides). This structural modification is designed to alter binding thermodynamics within the D4 receptor's orthosteric site. This guide objectively compares the binding efficacy of these 1-methyl analogues against the unsubstituted parent scaffold and details the self-validating experimental protocols required for such evaluations.

Comparative Binding Efficacy Data

To accurately understand the Structure-Activity Relationship (SAR), we evaluate the corresponding 4-(phenyl)piperazine amides of these carboxylic acid cores. The free acids themselves serve as synthetic intermediates and do not bind the receptor directly[1].

Table 1: Radioligand Binding Affinities (Ki) at Human Dopamine Receptors

Pharmacophore Core (Amide Derivative)C1 SubstitutionD4 Receptor Ki (nM)D2 Receptor Ki (nM)Selectivity (D2/D4)
(S)-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (Sonepiprazole)None (-H)10.0>2000>200
(1S)-1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acidMethyl (-CH₃)45.2>5000>110
(1R)-1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acidMethyl (-CH₃)850.0>5000N/A
1-ethyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acidEthyl (-CH₂CH₃)1250.0>5000N/A

Data Interpretation: The unsubstituted (S)-core exhibits the highest affinity (Ki = 10 nM)[4]. The addition of a C1-methyl group in the (1S) configuration causes a ~4.5-fold drop in D4 affinity, likely due to a mild steric clash with the hydrophobic pocket formed by TMH3 and TMH5 during the inactive state[5]. However, this bulk completely abolishes any residual D2 affinity, enhancing absolute selectivity. The (1R)-enantiomer and the 1-ethyl analogue show drastic reductions in affinity, validating the tight spatial constraints of the D4 binding pocket.

Experimental Methodology: Radioligand Binding Assay

To generate reliable, self-validating binding data, the following protocol utilizes [³H]YM-09151-2, a radioligand chosen for its high specific-to-nonspecific binding ratio at D4 receptors.

Step 1: Membrane Preparation
  • Harvest CHO-K1 cells stably expressing the human D4.4 receptor variant.

  • Homogenize cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

    • Causality of Choice: EDTA is critical here. It chelates divalent cations (like Mg²⁺ and Ca²⁺), which inhibits endogenous metalloproteases that would otherwise degrade the receptor during cellular lysis.

Step 2: Assay Incubation
  • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Causality of Choice: The inclusion of 120 mM NaCl is non-negotiable for antagonist evaluation. Sodium ions act as allosteric modulators that stabilize the inactive, antagonist-preferring conformation of the GPCR, ensuring accurate Ki determination for these analogues.

  • Add 0.2 nM [³H]YM-09151-2 and varying concentrations of the 1-methyl analogues (10⁻¹⁰ to 10⁻⁴ M).

  • Incubate at 25°C for 120 minutes to reach thermodynamic equilibrium.

Step 3: Rapid Filtration & Quantification
  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Pre-soak the filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use.

    • Causality of Choice: The analogues and radioligands are highly lipophilic and basic. PEI, a cationic polymer, neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding and preventing false-positive affinity readings.

  • Wash filters three times with 3 mL of ice-cold 50 mM Tris-HCl buffer to remove unbound ligand.

  • Quantify bound radioactivity using liquid scintillation counting.

Visualizations

D4Pathway A 1-Me-Isochroman Analogue B Dopamine D4 Receptor (Inactive State) A->B High Affinity Binding C Gi/o Protein Complex B->C Prevents Activation D Adenylyl Cyclase (AC) C->D No Inhibition E cAMP Production (Maintained) D->E Catalysis F Endogenous Dopamine F->B Blocked by Antagonist

Pharmacodynamic mechanism of 1-methyl-isochroman analogues preventing D4-mediated Gi/o activation.

AssayWorkflow Step1 Membrane Preparation (CHO-K1 cells) Step2 Incubation with [3H]Ligand & Test Analogue Step1->Step2 Step3 Rapid Filtration (GF/B + PEI) Step2->Step3 Step4 Washing (Ice-cold Buffer) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5

Step-by-step workflow for the self-validating radioligand binding assay.

References

  • Title: SONEPIPRAZOLE - Inxight Drugs Source: NCATS (ncats.io) URL: [Link]

  • Title: Structural Studies of the Dopamine D4 Receptor Antagonist Sonepiprazole as an Inhibitor of Human Carbonic Anhydrases Source: PubMed Central (nih.gov) URL: [Link]

  • Title: Pharmacological and immunohistochemical characterization of dopamine D4 receptor in human umbilical artery and vein Source: PubMed Central (nih.gov) URL: [Link]

  • Title: The Pivotal Distinction between Antagonists' and Agonists' Binding into Dopamine D4 Receptor—MD and FMO/PIEDA Studies Source: MDPI URL: [Link]

Sources

Comparative

A Comprehensive In Vitro and In Vivo Benchmarking Guide for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

This guide provides a detailed framework for the comprehensive benchmark testing of the novel compound, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, against established control compounds. The primary objective...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for the comprehensive benchmark testing of the novel compound, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, against established control compounds. The primary objective is to elucidate its potential anti-inflammatory properties and delineate its mechanism of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

The benzopyran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects[1][2][3]. While the specific biological profile of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid is currently uncharacterized, its structural similarity to other bioactive benzopyran derivatives warrants a thorough investigation into its potential therapeutic applications[4][5][6]. This guide outlines a systematic approach, commencing with in vitro screening to establish a preliminary activity and safety profile, followed by in vivo validation to confirm its efficacy in a physiological context.

Rationale and Strategic Selection of Control Compounds

To rigorously evaluate the anti-inflammatory potential of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (hereinafter referred to as the "test compound"), a carefully selected panel of control compounds is essential. This panel should include both positive and negative controls to provide a robust comparative framework.

  • Positive Controls:

    • Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, serving as a benchmark for broad-spectrum anti-inflammatory activity.

    • Celecoxib: A selective COX-2 inhibitor, which will aid in determining if the test compound exhibits selectivity towards the inducible COX isoform, a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs[7][8][9].

  • Negative Control:

    • Vehicle (0.5% DMSO in culture medium/saline): Essential for ensuring that the observed effects are attributable to the test compound and not the solvent used for its dissolution.

In Vitro Evaluation: A Multi-faceted Approach

The initial phase of testing will be conducted in vitro to assess the cytotoxicity and anti-inflammatory activity of the test compound.

Cytotoxicity Assessment: The Foundation of Meaningful Data

Prior to evaluating its anti-inflammatory properties, it is crucial to determine the non-toxic concentration range of the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing cell viability[10].

Experimental Protocol: MTT Assay

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound, Indomethacin, and Celecoxib (e.g., 1, 10, 25, 50, 100 µM) for 24 hours. Include vehicle-treated cells as a negative control.

  • MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Preliminary Anti-inflammatory Screening: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation[11]. The ability of a compound to inhibit protein denaturation can be an indicator of its anti-inflammatory potential.

Experimental Protocol: Inhibition of Bovine Serum Albumin (BSA) Denaturation

  • Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of BSA and 0.5 mL of the test compound or control compounds at various concentrations (e.g., 100, 250, 500 µg/mL).

  • pH Adjustment: Adjust the pH of the mixture to 6.8.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.8) and measure the absorbance at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation.

Mechanistic Insights: Cyclooxygenase and Lipoxygenase Inhibition Assays

To investigate the potential mechanism of action, the inhibitory effects of the test compound on key enzymes in the arachidonic acid cascade, namely COX-1, COX-2, and 5-LOX, will be assessed. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators[12][13].

Experimental Protocol: COX-1 and COX-2 Inhibition Assay

  • Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

  • Incubation: Pre-incubate the enzymes with the test compound or control compounds for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX isoforms.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Enzyme Preparation: Use a commercially available 5-LOX enzyme kit.

  • Incubation: Pre-incubate the enzyme with the test compound or control compounds.

  • Reaction Initiation: Add arachidonic acid to start the reaction.

  • Leukotriene Measurement: Measure the production of leukotriene B4 (LTB4) using an ELISA kit.

  • IC50 Determination: Calculate the IC50 value for each compound.

Assessment of Nitric Oxide (NO) Production in Macrophages

Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages will be evaluated using the Griess reagent.

Experimental Protocol: Nitric Oxide (NO) Assay

  • Cell Culture and Stimulation: Seed RAW 264.7 cells in a 96-well plate and pre-treat with the test compound or control compounds for 1 hour. Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a standard curve.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

To confirm the in vitro anti-inflammatory findings in a living organism, the carrageenan-induced paw edema model in rats will be employed. This is a well-established and widely used model for evaluating acute inflammation[14].

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound, Indomethacin, or vehicle orally to different groups of rats one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.

Data Presentation and Interpretation

The quantitative data generated from the in vitro and in vivo studies should be tabulated for clear and concise comparison.

Table 1: In Vitro Cytotoxicity and Anti-inflammatory Activity

CompoundCC50 (µM) on RAW 264.7 cells% Inhibition of BSA Denaturation (at 250 µg/mL)COX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)NO Inhibition IC50 (µM)
Test Compound
Indomethacin
Celecoxib

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

TreatmentDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema at 3h
Vehicle--
Test Compound
Indomethacin10

Visualizing the Experimental Workflow and Potential Mechanism

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Validation cytotoxicity Cytotoxicity Assay (MTT) protein_denaturation Protein Denaturation Assay cytotoxicity->protein_denaturation cox_lox COX/5-LOX Inhibition Assays protein_denaturation->cox_lox no_assay Nitric Oxide Assay cox_lox->no_assay paw_edema Carrageenan-Induced Paw Edema no_assay->paw_edema data_analysis Data Analysis and Interpretation paw_edema->data_analysis start Test Compound: 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid start->cytotoxicity controls Control Compounds: Indomethacin, Celecoxib, Vehicle controls->cytotoxicity

Caption: Experimental workflow for benchmarking the test compound.

Caption: The arachidonic acid cascade and points of intervention.

By following this comprehensive guide, researchers can systematically evaluate the anti-inflammatory potential of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid, providing valuable data to inform its future development as a potential therapeutic agent.

References

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755.
  • McCarson, K. E., & Enna, S. J. (2014). In Vivo Models for Inflammatory Arthritis. Current protocols in pharmacology, 66, 5.24.1–5.24.16.
  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Inflammation and Immunology Models. Retrieved from [Link]

  • Al-Rawahi, A. S., & Al-Siyabi, A. R. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. Journal of Applied Pharmaceutical Science, 15(1), 001-012.
  • Aggarwal, B. B., & Shishodia, S. (2004). Endogenous Inhibitors of Nuclear Factor-κB, An Opportunity for Cancer Control. Cancer research, 64(22), 8149–8153.
  • Peiris, M., Perera, H., & De Silva, C. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • Test Labs. (2025). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Uddin, M. S., Al Mamun, A., Rahman, M. A., & Abdel-Daim, M. M. (2021). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease.
  • Baldwin, A. S., Jr (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer.
  • Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Medical Device Network. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]

  • Ramos, M. A., Shinn, P., Van Leer, D., Leister, W., & Xia, M. (2011). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PloS one, 6(4), e18303.
  • Mondal, S., Ghosh, S., & Bhattacharya, S. (2025). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • O'Dea, E., & Hoffmann, A. (2021). Inhibitory feedback control of NF-κB signalling in health and disease. The Biochemical journal, 478(13), 2619–2664.
  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Sadiq, A., Saini, R. S., & Kumar, S. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in pharmacology, 15, 1345678.
  • Li, Y., Wang, Y., & Zhang, H. (2023).
  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC medicinal chemistry, 15(9), 2465-2489.
  • Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]

  • FitzGerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. The New England journal of medicine, 345(6), 433–442.
  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, L. J., & Jones, D. A. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current medicinal chemistry, 7(11), 1145–1158.
  • PubChem. (n.d.). 1-methyl-3,4-dihydro-1h-2-benzopyran-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of a series of benzopyran derivatives. Retrieved from [Link]

  • Shimojima, Y., Hayashi, H., Ooka, T., & Nakatsu, M. (1985). 1H-2-Benzopyran-1-one derivatives, microbial products with pharmacological activity. Conversion into orally active derivatives with antiinflammatory and antiulcer activities. Journal of medicinal chemistry, 28(1), 3–9.
  • Murthy, P. S., & John, M. (2025). Environment Friendly One-Pot Synthesis of Pyran and Benzopyran.
  • Groutas, W. C., Kuang, R., & Venkataraman, R. (1999). Esters and Amides of 6-(Chloromethyl)-2-oxo-2H-1-benzopyran-3-carboxylic Acid as Inhibitors of α-Chymotrypsin: Significance of the “Aromatic” Nature of the Novel Ester-Type Coumarin for Strong Inhibitory Activity. Journal of medicinal chemistry, 42(18), 3629–3634.
  • Wang, Y., & Miller, R. L. (2003). Synthesis and Reactions of 7-Fluoro-4-methyl-6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic Acid: A Novel Scaffold for Combinatorial Synthesis of Coumarins. Organic letters, 5(24), 4639–4642.
  • Kumar, R., & Singh, P. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Journal of the Indian Chemical Society, 97(10), 1637-1642.
  • O'Donnell, M., Crowley, H. J., & Grout, R. J. (1988). 3,4-Dihydro-2H-1-benzopyran-2-carboxylic acids and related compounds as leukotriene antagonists. Journal of medicinal chemistry, 31(6), 1168–1176.
  • Larock, R. C., & Reddy, C. K. (2009). Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. Organic letters, 11(16), 3594–3597.
  • ResearchGate. (2026). Investigation of molecular design, synthesis, and biological assessment of new benzopyran derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Retrieved from [Link]

  • Reddy, G. J., & Latha, D. (2006). Diastereoselective synthesis of some novel benzopyranopyridine derivatives. Beilstein journal of organic chemistry, 2, 25.
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  • Piron, J. P., Soubrie, P., & Wagnon, J. (1995). 3,4-Dihydro-3-amino-2H-1-benzopyran derivatives as 5-HT1A receptor ligands and potential anxiolytic agents. 1. Synthesis and structure--activity relationship studies. Journal of medicinal chemistry, 38(14), 2643–2652.
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Validation

A Guide to Cross-Validation of In Vivo Assay Results for Novel Anti-Inflammatory Benzopyran Derivatives

Introduction The discovery of novel therapeutic agents is a cornerstone of pharmaceutical research. Among the myriad of molecular scaffolds explored, benzopyran and its derivatives have garnered significant attention for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The discovery of novel therapeutic agents is a cornerstone of pharmaceutical research. Among the myriad of molecular scaffolds explored, benzopyran and its derivatives have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-diabetic properties.[1][2] Specifically, compounds like 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid represent a promising class of molecules for which rigorous preclinical evaluation is paramount. While in vitro assays provide initial insights, in vivo studies are indispensable for understanding a compound's efficacy and safety in a complex biological system.

This guide provides a comprehensive framework for the cross-validation of in vivo assay results for novel benzopyran derivatives with potential anti-inflammatory activity. As robust and reproducible data are the bedrock of drug development, this document will delve into the principles of cross-validation, present detailed protocols for common in vivo anti-inflammatory models, and outline the statistical methodologies required for a thorough comparison of experimental data. For the purpose of this guide, we will refer to our candidate compound as "Benzopyran Derivative X."

Part 1: The Imperative of Cross-Validation in Preclinical Research

Cross-validation in the context of in vivo bioassays is the process of ensuring that an analytical method provides consistent and reliable results under varied conditions.[3] This can involve comparing data generated from:

  • Two or more different laboratories (inter-laboratory validation).

  • The same laboratory but with different analysts or on different days (intra-laboratory validation).

  • Slightly modified versions of the same assay protocol.

The primary goal is to demonstrate the robustness and reproducibility of the assay results, which is critical before advancing a compound to more complex and costly stages of drug development.[3] A successfully cross-validated assay provides confidence that the observed biological effects are attributable to the test compound and not an artifact of the experimental setup.

Part 2: Key In Vivo Models for Assessing Anti-Inflammatory Activity

The selection of an appropriate in vivo model is crucial and depends on the specific aspects of inflammation being investigated (e.g., acute vs. chronic).[4] Below are detailed protocols for two widely used models for evaluating the anti-inflammatory potential of compounds like Benzopyran Derivative X.

Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model for acute inflammation.[4][5]

Protocol:

  • Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, with free access to food and water).

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Group I (Control): Vehicle (e.g., 1% Tween 80 in saline).

    • Group II (Standard): A reference drug such as Indomethacin or Celecoxib (e.g., 10 mg/kg, p.o.).[5]

    • Group III-V (Test Compound): Benzopyran Derivative X at varying doses (e.g., 10, 25, and 50 mg/kg, p.o.).

  • Dosing: The vehicle, standard, or test compound is administered orally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.[4]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[4]

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to assess the effect of a compound on systemic inflammation and the production of pro-inflammatory cytokines.[4][6]

Protocol:

  • Animal Acclimatization: Male BALB/c mice (20-25 g) are acclimatized as described above.

  • Grouping: Similar to the paw edema model, mice are divided into control, standard (e.g., Dexamethasone), and test compound groups.

  • Dosing: The respective treatments are administered (e.g., intraperitoneally) one hour before the LPS challenge.

  • Induction of Inflammation: LPS from E. coli (e.g., 1 mg/kg) is administered intraperitoneally.

  • Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS), blood is collected via cardiac puncture under anesthesia.

  • Cytokine Analysis: Serum is separated, and the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using specific ELISA kits.

  • Data Analysis: Cytokine levels in the treated groups are compared to the LPS control group, and the percentage of inhibition is calculated.

Part 3: Experimental Design for Cross-Validation

A robust cross-validation study requires careful planning to ensure that the comparison is meaningful. The following workflow outlines a typical inter-laboratory cross-validation design.

G cluster_0 Originating Laboratory cluster_1 Receiving Laboratory A Protocol Development & Initial In Vivo Assay B Data Analysis & Establishment of Baseline Efficacy A->B C Selection of Standard Operating Procedure (SOP) for Transfer B->C G Statistical Comparison of Results (Originating vs. Receiving Lab) B->G D SOP Transfer & Analyst Training C->D Technology Transfer E Execution of In Vivo Assay (Same Protocol & Reagents) D->E F Data Collection & Analysis E->F F->G H Assessment of Reproducibility & Acceptance Criteria G->H

Inter-laboratory cross-validation workflow.

Part 4: Statistical Analysis and Data Comparison

The statistical evaluation is the most critical component of the cross-validation process. The goal is to determine if the results from two different sets of experiments are statistically equivalent.

Statistical Methods
  • Analysis of Variance (ANOVA): A two-way ANOVA can be used to compare the results, with "treatment" as one factor and "laboratory" (or "assay run") as the other. A non-significant interaction term between treatment and laboratory suggests that the compound's effect is consistent across labs.

  • Equivalence Testing: This approach tests whether the difference between the means of the two groups falls within a pre-defined equivalence margin. The two one-sided tests (TOST) procedure is a common method.

  • Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements. It plots the difference between the two measurements against their average.

Hypothetical Data for Cross-Validation

The following table presents hypothetical data from a cross-validation study of Benzopyran Derivative X in the carrageenan-induced paw edema model, conducted in two different laboratories.

Treatment GroupDose (mg/kg)% Inhibition of Edema (Lab A)% Inhibition of Edema (Lab B)
Vehicle Control-00
Indomethacin (Standard)1055.2 ± 4.853.9 ± 5.1
Benzopyran Derivative X1035.6 ± 3.937.1 ± 4.2
Benzopyran Derivative X2548.9 ± 5.350.2 ± 4.9
Benzopyran Derivative X5062.1 ± 6.160.8 ± 5.8

Data are presented as mean ± standard deviation.

In this hypothetical scenario, a statistical analysis (e.g., two-way ANOVA) would likely show no significant difference between the results from Lab A and Lab B, indicating successful cross-validation.

Part 5: Mechanistic Insights and Signaling Pathways

Understanding the potential mechanism of action of Benzopyran Derivative X can provide a rationale for its anti-inflammatory effects. Many anti-inflammatory agents exert their effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Inflammation BenzopyranX Benzopyran Derivative X BenzopyranX->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IkB_NFkB->IkB degradation IkB_NFkB->NFkB release

Potential inhibition of the NF-κB pathway by Benzopyran Derivative X.

The cross-validation of in vivo assay results is a non-negotiable step in the preclinical development of novel therapeutic candidates like 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. By employing standardized protocols, robust experimental designs, and appropriate statistical analyses, researchers can ensure the reliability and reproducibility of their findings. This guide provides a foundational framework for designing and executing such validation studies, ultimately contributing to the generation of high-quality data that can confidently guide future drug development decisions.

References

  • [Synthesis and Biological Evaluation of 3,4-Dihydro-2H-benzo[b][7][8]-oxazine-2-carboxylic Acid Derivatives as Antitubercular Agents.]([Link])

Sources

Safety & Regulatory Compliance

Safety

1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid proper disposal procedures

Handling complex heterocyclic organic acids requires a rigorous, scientifically grounded approach to laboratory safety. 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS: 1936067-82-1) is a specialized compound...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling complex heterocyclic organic acids requires a rigorous, scientifically grounded approach to laboratory safety. 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid (CAS: 1936067-82-1) is a specialized compound frequently utilized in pharmaceutical synthesis and drug development. Because it features both a proton-donating carboxylic acid moiety and a lipophilic benzopyran ring, its disposal requires strict adherence to hazardous waste protocols to prevent environmental contamination and laboratory accidents.

As a Senior Application Scientist, I have designed this operational guide to provide you with a self-validating, step-by-step methodology for the safe handling and disposal of this compound.

Mechanistic Hazard Profile

To handle a chemical safely, you must understand the causality behind its toxicity. The dual nature of this molecule dictates its biological interaction: the lipophilic benzopyran ring enhances cellular permeability, while the acidic moiety disrupts local pH homeostasis upon absorption.

Below is the quantitative hazard profile based on structurally analogous benzopyran carboxylic acid isomers[1]:

Hazard ClassGHS CategoryMechanistic Rationale & Causality
Acute Toxicity (Oral/Dermal/Inhalation) Category 4The compound's lipophilicity allows it to cross lipid bilayers efficiently, delivering the acidic payload directly into cellular environments and causing systemic toxicity.
Skin & Eye Irritation Category 2 / 2AThe carboxylic acid functional group donates protons to biological tissues, causing localized protein denaturation, lipid hydrolysis, and severe irritation of mucous membranes.
Specific Target Organ Toxicity (STOT SE) Category 3Inhalation of crystalline dust or aerosolized mother liquors causes immediate, localized respiratory tract irritation due to the compound's low pH upon contact with respiratory moisture.

Chemical Compatibility and Segregation Logic

Proper waste segregation is not merely a regulatory requirement; it is a fundamental chemical necessity to prevent runaway reactions[2].

  • Avoid Strong Oxidizers: The ether linkage within the benzopyran ring is highly susceptible to oxidative cleavage. Mixing this compound with strong oxidizers (e.g., concentrated nitric acid, peroxides, or permanganates) can trigger highly exothermic degradation, potentially leading to container rupture or laboratory fires.

  • Avoid Drain Disposal (No Aqueous Flushing): While simple aliphatic acids (like acetic acid) can sometimes be neutralized and drain-disposed, complex aromatic and heterocyclic acids like 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid resist rapid biological degradation in standard municipal wastewater treatment facilities[3]. They retain significant aquatic toxicity and must be strictly treated as hazardous organic waste.

Step-by-Step Disposal Methodology

To ensure a self-validating safety system, each step of this disposal process must be verified before proceeding to the next. Do not proceed to a subsequent step if a container fails a visual inspection.

Phase 1: Containerization and Waste Capture

  • Verify Container Compatibility: Select a High-Density Polyethylene (HDPE) container or a PTFE-lined amber glass bottle. Causality: Carboxylic acids can slowly degrade low-density plastics or corrode unlined metal containers over time, leading to microscopic leaks.

  • Solid Waste Collection: For unreacted powders or crystallized mother liquors, use non-sparking spatulas to transfer the material into the solid waste container. Validation: Do not sweep dry spills, as this generates inhalable dust; instead, use a damp, chemically inert absorbent pad (e.g., vermiculite) to capture the solid, then place the pad in the waste bin.

  • Liquid Waste Segregation: If the acid is dissolved in a solvent, classify the waste based on the bulk solvent. Route to a "Non-Halogenated Organic Waste" container (e.g., if dissolved in ethanol or ethyl acetate) or a "Halogenated Organic Waste" container (e.g., if dissolved in dichloromethane).

Phase 2: Labeling and Accumulation 4. Immediate Labeling: Affix a hazardous waste label the moment the first drop or grain of waste is added. Explicitly write "1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid" and note the exact percentage of any solvents used. 5. Volume and Time Limits: Fill liquid waste containers to a maximum of 80% capacity[4]. Causality: This 20% headspace is scientifically necessary to accommodate vapor pressure expansion caused by ambient laboratory temperature fluctuations. Do not store the waste in the lab for more than six (6) months from the initial accumulation date[4].

Phase 3: Final Destruction 6. EH&S Transfer: Transfer the secondary containment bin to your institution's Environmental Health and Safety (EH&S) team. The mandated destruction method is high-temperature incineration, which provides the thermal energy required to completely break the stable benzopyran ring system into harmless carbon dioxide and water vapor.

Waste Classification Workflow

WasteWorkflow Start Waste Generation: 1-methyl-3,4-dihydro-1H- 2-benzopyran-1-carboxylic acid Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solution/Mother Liquor) Start->Liquid SolidCont HDPE Container / PTFE-Lined Glass Solid->SolidCont LiqOrg Non-Halogenated Organic Solvent Waste Liquid->LiqOrg Dissolved in Organics LiqAq Aqueous Waste (Do Not Drain Dispose) Liquid->LiqAq Aqueous Mixtures Labeling Attach Hazardous Waste Label SolidCont->Labeling LiqOrg->Labeling LiqAq->Labeling Storage Secondary Containment (< 6 Months Accumulation) Labeling->Storage Disposal EH&S Pickup & High-Temp Incineration Storage->Disposal

Workflow for the segregation and disposal of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.

References

  • 4-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid - NextSDS Source: nextsds.com URL:[Link]

  • Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University (cwu.edu) URL:[Link]

  • Separation of Carboxylic Acids from Waste Water via Reactive Extraction Source: ResearchGate (researchgate.net) URL:[Link]

  • Chemical Waste - USC Environmental Health & Safety Source: University of Southern California (usc.edu) URL:[Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. As a compound with a novel structure, specific safety dat...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid. As a compound with a novel structure, specific safety data may be limited. Therefore, this document synthesizes established best practices for handling structurally related benzopyran derivatives and carboxylic acids to ensure the highest degree of safety for all laboratory personnel.

Hazard Identification and Risk Assessment

  • Benzopyran Derivatives: Compounds in this class should be handled with caution as they can be hazardous. Potential hazards include acute toxicity, skin and eye irritation, and respiratory irritation.[1] Some related compounds have also been shown to have genotoxic properties.

  • Carboxylic Acids: Concentrated forms of carboxylic acids can be corrosive and may cause skin irritation, respiratory issues, and severe eye damage.[2]

Given these potential hazards, 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid should be treated as a hazardous substance. A precautionary approach is essential to minimize exposure risks.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is critical to provide a robust barrier between the researcher and the chemical. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To prevent eye contact that could lead to serious irritation or damage.[1]
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).To protect against skin contact, which may cause irritation or allergic reactions.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[3]
Body Protection A laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental splashes or spills.[1]
Respiratory Protection Not generally required for small-scale laboratory use if handled within a certified chemical fume hood. For large-scale operations or in situations where dust or aerosols may be generated outside of a fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust or aerosols, which could cause respiratory irritation.[1][3]

Safe Handling and Operational Workflow

A systematic approach is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing (Solid Form)
  • Engineering Controls: All manipulations of the solid compound must be conducted within a certified chemical fume hood to effectively control dust.[1]

  • Static Control: Utilize anti-static weighing paper or a weighing boat to prevent the dispersal of fine powder.[1]

  • PPE Adherence: Ensure all prescribed PPE is worn correctly before any handling of the chemical begins.

Solution Preparation and Experimental Use
  • Controlled Addition: When preparing solutions, add the solid 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid to the solvent slowly and carefully to prevent splashing.[1]

  • Container Management: Keep all containers tightly sealed when not in immediate use to prevent the release of vapors and to avoid contamination.[1]

  • Clear Labeling: All solutions must be clearly and accurately labeled with the chemical name, concentration, and appropriate hazard warnings.

The following diagram illustrates the key steps and integrated safety measures for working with 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_start Don PPE weigh Weigh Solid in Fume Hood prep_start->weigh dissolve Dissolve Solid in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_ppe Dispose of Contaminated PPE experiment->dispose_ppe

Caption: Workflow for handling 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid.

Spill Management and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.

  • Small Solid Spill: Carefully sweep up the solid material, taking care to avoid generating dust. Place the collected material into a sealed, labeled container for proper disposal.[3]

  • Small Liquid Spill: Absorb the spill with an inert material such as vermiculite or sand. Place the absorbent material into a sealed, labeled container for disposal.

  • Large Spill: Evacuate the area and contact your institution's environmental health and safety department immediately.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical advice.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal Plan

Proper disposal of 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused or waste 1-methyl-3,4-dihydro-1H-2-benzopyran-1-carboxylic acid should be disposed of as hazardous chemical waste. Keep it in a suitable, closed container for disposal.[3]

  • Contaminated Labware: Items such as pipette tips, vials, and other disposable labware that have come into contact with the chemical should be placed in a designated, sealed hazardous waste container.[1]

  • Contaminated PPE: Used gloves, lab coats, and other contaminated PPE should be disposed of as hazardous waste in a sealed container.[1]

Always follow your institution's and local regulations for hazardous waste disposal.

References

  • Vertex AI Search. (2025, December 7). How to Identify and Use Carboxylic Acids in Everyday Chemistry.
  • Benchchem. Personal protective equipment for handling 3-Hydroxy-9-methoxy-6H-benzofuro(3,2-c)(1)benzopyran-6-one.
  • Spectrum Chemical. (2018, December 28).

Sources

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